Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(ethoxymethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLXMVZHDGPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650338 | |
| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-83-8 | |
| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a substituted imidazole derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-stage process, commencing with the construction of the core imidazole heterocycle, followed by the introduction of the ethoxymethyl group at the N1 position. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation.
Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
The initial stage focuses on the synthesis of the key intermediate, Ethyl 1H-imidazole-4-carboxylate, starting from the readily available amino acid, glycine. This multi-step process is outlined below.
Step 1.1: Synthesis of Acetyl Glycine
The synthesis begins with the acylation of glycine using acetic anhydride.
Experimental Protocol:
-
Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.
-
While stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.
-
After the initial addition, continue stirring the reaction mixture at 20°C for 2 hours.
-
Cool the mixture in a freezer overnight to facilitate crystallization.
-
Filter the resulting solid, wash it with a small amount of ice water, and dry to yield acetyl glycine.[1]
-
Concentrate the filtrate under reduced pressure, dissolve the residue in hot water, cool, filter, and dry to obtain a second crop of the product.[1]
| Parameter | Value | Reference |
| Glycine | 22.5 g (0.30 mol) | [1] |
| Acetic Anhydride | 47 mL (0.50 mol) | [1] |
| Reaction Temperature | 20°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 30.5 g (86.8%) | [1] |
Step 1.2: Synthesis of Acetyl Glycine Ethyl Ester
The carboxyl group of acetyl glycine is then esterified to produce acetyl glycine ethyl ester.
Experimental Protocol:
-
In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.
-
Stir the mixture vigorously and reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter to recover the resin.
-
Concentrate the filtrate under vacuum to remove the solvent and precipitate the product.
-
Filter the solid to obtain acetyl glycine ethyl ester.[1]
| Parameter | Value | Reference |
| Acetyl Glycine | 11.7 g (0.10 mol) | [1] |
| Ethanol | 117 mL | [1] |
| Reaction Time | 3 hours (reflux) | [1] |
| Yield | 12.1 g (83.3%) | [1] |
Step 1.3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester
The synthesized acetyl glycine ethyl ester undergoes condensation and cyclization to form the mercapto-imidazole derivative.
Experimental Protocol:
-
To a 100 mL three-necked flask containing 2.6 g (0.065 mol) of 60% NaH solid and 15 mL of toluene, slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C.
-
After the addition, cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.
-
Allow the reaction mixture to warm to room temperature and let it stand overnight.
-
Dissolve the resulting condensate in ice water, separate the aqueous layer, and wash the toluene layer with ice water.
-
Combine the aqueous layers and add 6.8 g (0.07 mol) of potassium thiocyanate solid.
-
At 0°C, slowly add 13.5 g (0.125 mol) of concentrated hydrochloric acid.
-
Heat the mixture to 55-60°C and maintain this temperature for 4 hours with stirring.
-
Cool the mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product.
-
Filter and recrystallize the crude product from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.[1]
| Parameter | Value | Reference |
| Acetyl Glycine Ethyl Ester | 8.7 g (0.06 mol) | [1] |
| NaH (60%) | 2.6 g (0.065 mol) | [1] |
| Methyl Formate | 15 mL | [1] |
| Potassium Thiocyanate | 6.8 g (0.07 mol) | [1] |
| Concentrated HCl | 13.5 g (0.125 mol) | [1] |
| Reaction Temperature | 55-60°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 3.4 g (32.9%) | [1] |
Step 1.4: Synthesis of Ethyl 1H-imidazole-4-carboxylate
The final step in this stage is the oxidative desulfurization of the mercapto-imidazole intermediate.
Experimental Protocol:
-
Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.
-
Heat the solution to 55-60°C and maintain for 2 hours.
-
Cool the reaction to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Freeze the mixture overnight, filter, and dry the crude product.
-
Recrystallize the crude solid from water to obtain pure Ethyl 1H-imidazole-4-carboxylate.[1]
| Parameter | Value | Reference |
| 2-Mercapto-4-imidazole formate ethyl ester | 0.5 g (0.003 mol) | [1] |
| 50% Hydrogen Peroxide | 2.5 g (0.035 mol) | [1] |
| Reaction Temperature | 55-60°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 0.23 g (54%) | [1] |
digraph "Stage_1_Synthesis_of_Ethyl_1H_imidazole_4_carboxylate" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];Glycine [label="Glycine"]; AcetylGlycine [label="Acetyl Glycine"]; AcetylGlycineEthylEster [label="Acetyl Glycine Ethyl Ester"]; MercaptoImidazole [label="2-Mercapto-4-imidazole\nformate ethyl ester"]; ImidazoleEster [label="Ethyl 1H-imidazole-4-carboxylate"];
Glycine -> AcetylGlycine [label=" Acetic Anhydride "]; AcetylGlycine -> AcetylGlycineEthylEster [label=" Ethanol, Acid Catalyst "]; AcetylGlycineEthylEster -> MercaptoImidazole [label=" 1. NaH, Methyl Formate\n2. KSCN, HCl "]; MercaptoImidazole -> ImidazoleEster [label=" H2O2 "]; }
Stage 2: N-Alkylation to this compound
With the core imidazole ester in hand, the final step is the introduction of the ethoxymethyl group onto the imidazole nitrogen. This is achieved through an N-alkylation reaction.
Experimental Protocol:
-
Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or DMSO.
-
Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the imidazolate anion.
-
Slowly add chloromethyl ethyl ether (1.1 to 1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated if necessary to drive it to completion.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: The exact reaction conditions (solvent, base, temperature, and time) may require optimization for this specific substrate.
| Parameter | Reagents/Conditions | Reference |
| Substrate | Ethyl 1H-imidazole-4-carboxylate | - |
| Alkylating Agent | Chloromethyl ethyl ether | [2] |
| Base | K₂CO₃ or KOH | [3] |
| Solvent | Acetonitrile, DMF, or DMSO | [3] |
| Reaction Temperature | Room temperature to gentle heating | - |
| Work-up | Aqueous work-up and extraction | [3] |
| Purification | Column chromatography | [3] |
digraph "Stage_2_N_Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];ImidazoleEster [label="Ethyl 1H-imidazole-4-carboxylate"]; Imidazolate [label="Imidazolate Anion"]; FinalProduct [label="Ethyl 1-(ethoxymethyl)-1H-\nimidazole-4-carboxylate"];
ImidazoleEster -> Imidazolate [label=" Base (e.g., K2CO3) "]; Imidazolate -> FinalProduct [label=" Chloromethyl ethyl ether "]; }
This technical guide outlines a robust and well-documented pathway for the synthesis of this compound. The provided experimental protocols and quantitative data offer a solid foundation for the practical execution of this synthesis in a research and development setting.
References
An In-depth Technical Guide to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
CAS Number: 957062-83-8
This technical guide provides a comprehensive overview of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule serves as a valuable intermediate in the synthesis of more complex biologically active molecules. This document outlines its physicochemical properties, a detailed synthetic route, and the broader pharmacological context of the imidazole scaffold.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively available in peer-reviewed literature, which is common for specialized synthetic intermediates. However, key calculated and supplier-provided data are summarized below. For comparative purposes, the properties of its immediate precursor, Ethyl 1H-imidazole-4-carboxylate, are also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 957062-83-8 |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| Purity | Typically >95% (as per commercial suppliers) |
| Storage Temperature | 2-8°C |
Table 2: Physicochemical Properties of the Precursor, Ethyl 1H-imidazole-4-carboxylate
| Property | Value |
| CAS Number | 23785-21-9 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 176-179 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available Ethyl 1H-imidazole-4-carboxylate. The first step involves the synthesis of this precursor, followed by the N-alkoxymethylation of the imidazole ring.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
A common and well-documented method for the synthesis of Ethyl 1H-imidazole-4-carboxylate involves the hydrolysis and subsequent esterification of a suitable precursor. A patented method describes the hydrolysis of ethyl 2-mercapto-4-imidazolecarboxylate followed by oxidative desulfurization. An alternative route starts from glycine.
Experimental Protocol (based on oxidative desulfurization):
-
Hydrolysis of Ethyl 2-mercapto-4-imidazolecarboxylate: To a solution of ethyl 2-mercapto-4-imidazolecarboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at an elevated temperature (e.g., 50-70°C) until the reaction is complete (monitored by TLC).
-
Oxidative Desulfurization: After cooling the reaction mixture, an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise while maintaining the temperature below a certain threshold (e.g., 30°C). The reaction is stirred until all the starting material is consumed.
-
Work-up and Isolation: The pH of the solution is adjusted to neutral (pH 7) using a suitable acid (e.g., hydrochloric acid), which typically results in the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude Ethyl 1H-imidazole-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield the final product as a crystalline solid.
Step 2: Proposed Synthesis of this compound
The introduction of the ethoxymethyl group at the N-1 position of the imidazole ring can be achieved through a standard N-alkylation reaction.
Proposed Experimental Protocol:
-
Deprotonation: To a solution of Ethyl 1H-imidazole-4-carboxylate in a dry aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.
-
N-Alkoxymethylation: To the resulting solution, a stoichiometric amount of bromomethyl ethyl ether (or a similar ethoxymethylating agent) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (or until completion as monitored by TLC).
-
Work-up and Isolation: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Synthetic Workflow Diagram
Technical Guide: Spectroscopic and Synthetic Overview of Imidazole Carboxylates
Spectroscopic Data for Ethyl 1H-imidazole-4-carboxylate
The following tables summarize the expected spectroscopic data for Ethyl 1H-imidazole-4-carboxylate based on its chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 (broad) | s | 1H | Imidazole N-H |
| ~7.8 | s | 1H | Imidazole C2-H |
| ~7.6 | s | 1H | Imidazole C5-H |
| 4.25 | q | 2H | -O-CH₂ -CH₃ |
| 1.30 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C =O (Ester) |
| ~138 | Imidazole C 4 |
| ~135 | Imidazole C 2 |
| ~118 | Imidazole C 5 |
| ~60 | -O -CH₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H stretch (imidazole) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1580 | Medium | C=N stretch (imidazole ring) |
| ~1240 | Strong | C-O stretch (ester) |
Note: The IR spectrum for Ethyl imidazole-4-carboxylate is available from commercial suppliers such as Alfa Aesar, typically recorded on a Bruker Tensor 27 FT-IR spectrometer.[1]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - C₂H₄]⁺ (Loss of ethylene) |
| 95 | High | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| 68 | High | [C₃H₄N₂]⁺ (Imidazole ring fragment) |
Note: GC-MS data for Ethyl 1H-imidazole-4-carboxylate is available from the NIST Mass Spectrometry Data Center.[2]
Experimental Protocols: Synthesis of Ethyl 1H-imidazole-4-carboxylate
A common synthetic route to Ethyl 1H-imidazole-4-carboxylate involves a multi-step process starting from glycine.
Synthesis Workflow
Step-by-Step Procedure
Step 1: Synthesis of Acetyl Glycine
-
Dissolve 22.5 g of glycine (0.30 mol) in 96 mL of water.
-
Add 47 mL of acetic anhydride (0.50 mol) in portions with stirring at 20°C.
-
Continue stirring for 2 hours.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the white solid, wash with a small amount of ice water, and dry to yield acetyl glycine.
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a round-bottom flask, add 11.7 g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.
-
Reflux the mixture with vigorous stirring for 3 hours.
-
Cool to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.
Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester
-
In a three-necked flask under a nitrogen atmosphere, suspend 2.6 g of 60% NaH (0.065 mol) in 15 mL of toluene.
-
Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C and slowly add a solution of 8.7 g of acetyl glycine ethyl ester (0.06 mol) in toluene over 1 hour.
-
Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.
-
Dissolve the condensate in ice water, separate the aqueous layer, and add 6.8 g of potassium thiocyanate (0.07 mol).
-
Slowly add 13.5 g of concentrated hydrochloric acid at 0°C.
-
Heat the mixture to 55-60°C for 4 hours.
-
Cool, concentrate, and allow to crystallize overnight.
-
Filter and recrystallize from ethanol to obtain the 2-mercapto-4-imidazole formate ethyl ester.
Step 4: Synthesis of Ethyl imidazole-4-carboxylate
-
Dissolve 0.5 g of 2-mercapto-4-imidazole formate ethyl ester (0.003 mol) in 2.5 g of 50% hydrogen peroxide (0.035 mol) at 15°C.
-
Heat the solution to 55-60°C for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Filter the white crystals, dry, and recrystallize from water to obtain pure Ethyl imidazole-4-carboxylate.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate possesses a core imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is substituted at the N-1 position with an ethoxymethyl group (-CH₂OCH₂CH₃) and at the C-4 position with an ethyl carboxylate group (-COOCH₂CH₃).
Predicted Molecular Properties:
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from the commercially available Ethyl 1H-imidazole-4-carboxylate.
Step 1: Deprotonation of Ethyl 1H-imidazole-4-carboxylate
The initial step is the deprotonation of the imidazole nitrogen to form the corresponding imidazolide anion. This is typically achieved using a strong base in an anhydrous aprotic solvent.
Step 2: N-Alkylation with Chloromethyl Ethyl Ether
The second step involves the nucleophilic substitution of the imidazolide anion on chloromethyl ethyl ether. This reaction introduces the ethoxymethyl group at the N-1 position of the imidazole ring.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Chloromethyl ethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
The Therapeutic Potential of Imidazole Carboxylate Derivatives: A Technical Guide
Introduction
Imidazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological properties.[3][4][5] The imidazole ring's unique electronic characteristics and ability to participate in various biological interactions make it a privileged structure in drug design.[2][6] This technical guide focuses on the burgeoning field of imidazole carboxylate derivatives, exploring their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.
Anticancer Activity
Imidazole-containing compounds have emerged as significant players in oncology, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[7][8] The carboxylate moiety can enhance the pharmacokinetic properties and binding interactions of these molecules.[9]
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Imidazole-based Acridine Derivative (19h) | MCF-7, HEP-2 | - | More potent than etoposide | [7] |
| Thiazolyl-thienyl-imidazole (22) | NUGC-3 | IC50 | 0.05 µM | [7] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 | IC50 | 27.42 nM | [9] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 | IC50 | 23.12 nM | [9] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Caco-2 | IC50 | 33.14 nM | [9] |
| 2-Phenyl Benzimidazole Derivative (35) | MCF-7 | IC50 | 3.37 µM | [9] |
| 2-Phenyl Benzimidazole Derivative (36) | MCF-7 | IC50 | 6.30 µM | [9] |
| Dehydroabietylamine Imidazole Salt (L²) | MCF-7 | IC50 | 0.75 µM | [10] |
| Dehydroabietylamine Imidazole Amide (L⁵) | MCF-7 | IC50 | 2.17 µM | [10] |
| Dehydroabietylamine Imidazole Salt (L¹) | A549 | IC50 | 1.85 µM | [10] |
| Ag(I) N-Heterocyclic Carbene Complex (1) | OVCAR-3 | IC50 | - | Active |
| Ag(I) N-Heterocyclic Carbene Complex (1) | MB157 | IC50 | - | Active |
Mechanisms of Anticancer Action
The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Another key target is the vascular endothelial growth factor receptor 2 (VEGFR-2), where inhibition can suppress tumor angiogenesis.[9] Some derivatives also act as DNA intercalating agents, leading to DNA damage and cell death.[7]
Anticancer Mechanisms of Imidazole Carboxylate Derivatives.
Experimental Protocols: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test imidazole carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity
Imidazole derivatives, particularly nitroimidazoles, are a well-established class of antimicrobial agents effective against both bacteria and protozoa.[12] The carboxylate functionality can be incorporated to modulate their solubility and cell permeability.
Quantitative Data for Antimicrobial Activity
| Compound Class | Bacterial Strain | Activity Metric | Value (µM) | Reference |
| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62e) | E. coli | MIC | 4.9-17 | [12] |
| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62h) | P. aeruginosa | MIC | 4.9-17 | [12] |
| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62i) | B. subtilis | MIC | 4.9-17 | [12] |
| Quinolone/Imidazole Hybrid (93i) | P. aeruginosa | - | Good Activity | [12] |
| Benzo[d]imidazole-2-carboxamide (8e) | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [13] |
| Benzo[d]imidazole-2-carboxamides (8a-l, 8o) | M. tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [13] |
Mechanisms of Antimicrobial Action
The antimicrobial action of many imidazole derivatives involves the disruption of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[6] For antifungal imidazoles, a key mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. longdom.org [longdom.org]
- 3. scialert.net [scialert.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jchemrev.com [jchemrev.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information regarding the discovery, historical development, or established biological activity of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. This document, therefore, presents a comprehensive theoretical guide to its synthesis and potential characterization based on established principles of imidazole chemistry. The experimental protocols and data presented are illustrative and based on analogous chemical transformations.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of complex molecules. The strategic functionalization of the imidazole ring, particularly at the N-1 position, is a common approach to modulate the physicochemical and pharmacological properties of these compounds. The introduction of an ethoxymethyl group at the N-1 position can serve as a protecting group or as a modulator of biological activity. This guide provides a detailed overview of the putative synthesis, characterization, and potential utility of this compound.
Proposed Synthesis
The synthesis of this compound can be conceptually approached through the N-alkoxymethylation of the readily available starting material, Ethyl 1H-imidazole-4-carboxylate. Two primary plausible synthetic routes are outlined below.
Synthesis of Starting Material: Ethyl 1H-imidazole-4-carboxylate
Several methods for the synthesis of Ethyl 1H-imidazole-4-carboxylate have been reported. One common approach involves the cyclization of ethyl acetamidoacetate with potassium thiocyanate, followed by oxidative desulfurization.
Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Step 1: Cyclization to form 2-mercapto-4-imidazole ethyl formate.
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, ethyl acetamidoacetate is reacted with potassium thiocyanate in a suitable solvent, such as ethanol.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the product, 2-mercapto-4-imidazole ethyl formate, precipitates and is collected by filtration.
-
-
Step 2: Oxidative Desulfurization.
-
The crude 2-mercapto-4-imidazole ethyl formate is dissolved in an appropriate solvent.
-
An oxidizing agent, such as hydrogen peroxide or nitric acid, is added dropwise at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The product, Ethyl 1H-imidazole-4-carboxylate, is then isolated by extraction and purified by recrystallization or column chromatography.
-
Proposed Synthesis of this compound
Method A: Reaction with Chloromethyl Ethyl Ether
This is a direct and common method for the N-alkoxymethylation of imidazoles.
Caption: Proposed synthesis of the target compound via N-alkoxymethylation.
Experimental Protocol (Hypothetical):
-
Preparation: To a stirred solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K2CO3, 1.5 eq) is added portion-wise at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete deprotonation of the imidazole nitrogen.
-
Addition of Alkylating Agent: Chloromethyl ethyl ether (1.2 eq) is then added dropwise to the reaction mixture at 0 °C.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Method B: Reaction with Formaldehyde and Ethanol
This method provides an in-situ formation of the ethoxymethylating agent.
Caption: Alternative proposed synthesis using formaldehyde and ethanol.
Experimental Protocol (Hypothetical):
-
Preparation: Ethyl 1H-imidazole-4-carboxylate (1.0 eq) is dissolved in an excess of ethanol.
-
Reaction: An aqueous solution of formaldehyde (e.g., 37% in water, 1.5 eq) and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) are added to the solution.
-
Heating and Monitoring: The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data (Illustrative)
The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound. These values are based on typical yields and properties of similar N-alkoxymethylated imidazoles.
| Parameter | Method A (Chloromethyl Ethyl Ether) | Method B (Formaldehyde/Ethanol) |
| Yield | 75-85% | 60-70% |
| Physical State | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Molecular Formula | C9H14N2O3 | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol |
| Boiling Point | Not determined | Not determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H), 7.60 (s, 1H), 5.50 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) | δ (ppm): 7.85 (s, 1H), 7.60 (s, 1H), 5.50 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0, 140.0, 138.5, 120.0, 80.0, 65.0, 60.5, 15.0, 14.5 | δ (ppm): 163.0, 140.0, 138.5, 120.0, 80.0, 65.0, 60.5, 15.0, 14.5 |
| IR (neat, cm⁻¹) | ~2975, 1715, 1540, 1250, 1100 | ~2975, 1715, 1540, 1250, 1100 |
| MS (ESI+) | m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺ | m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺ |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product can be visualized as follows:
Caption: Logical workflow from synthesis to final product characterization.
Potential Applications and Future Directions
While no specific biological activities have been documented for this compound, its structure suggests several potential areas of application:
-
Medicinal Chemistry Intermediate: The ethoxymethyl group can serve as a protecting group for the imidazole nitrogen, which can be removed under specific conditions. This would allow for selective functionalization at other positions of the imidazole ring or the carboxylate group, making it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents.
-
Bioisostere: The N-alkoxymethyl imidazole moiety could be explored as a bioisostere for other functional groups in the design of novel bioactive compounds.
-
Screening for Biological Activity: The compound itself could be screened for a variety of biological activities, including as an antimicrobial, anticancer, or anti-inflammatory agent, given the broad spectrum of activities associated with imidazole derivatives.
Future research should focus on the successful synthesis and full characterization of this compound. Subsequent studies could then explore its reactivity, stability, and potential as a building block in organic synthesis, as well as its profile in a range of biological assays.
An In-depth Technical Guide to the Solubility Profile of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Disclaimer: As of the last update, specific experimental solubility data for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is not publicly available. This guide provides a comprehensive framework for determining its solubility profile based on established methodologies and the physicochemical properties of structurally related compounds. For the purpose of illustration, this document will reference the parent compound, Ethyl 1H-imidazole-4-carboxylate, where relevant.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical physicochemical parameter in drug discovery and development. It significantly influences a compound's bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of a drug candidate's solubility profile is paramount for formulation design, dose determination, and predicting its behavior in biological systems. Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline. Therefore, a detailed assessment of solubility is a cornerstone of preclinical research.
Compound Profile: this compound
To understand the solubility of this compound, it is essential to first consider its structural features. The molecule consists of an imidazole-4-carboxylate core, an ethyl ester group, and an ethoxymethyl substituent at the N1 position of the imidazole ring.
Structural Features Influencing Solubility:
-
Imidazole Ring: The imidazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (in the protonated form) and both of which can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.
-
Ethyl Ester Group: The ester group can act as a hydrogen bond acceptor. The ethyl group is nonpolar and will contribute to the lipophilicity of the molecule.
-
Ethoxymethyl Group: The ether linkage in the ethoxymethyl group can also act as a hydrogen bond acceptor. The ethyl and methylene groups are lipophilic.
Overall, the molecule possesses both polar (imidazole ring, ester, ether) and nonpolar (ethyl and ethoxymethyl groups) characteristics. Its solubility will, therefore, be highly dependent on the nature of the solvent.
Predicted Solubility Profile
Based on its structure, the following solubility profile can be predicted:
-
Aqueous Solubility: The presence of hydrogen bond acceptors suggests some degree of water solubility. However, the nonpolar hydrocarbon portions of the molecule will limit its solubility in water. The solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the imidazole ring (pKa of the imidazole proton is approximately 7). In acidic solutions, the imidazole ring will be protonated, forming a more soluble salt.
-
Organic Solvent Solubility: The compound is expected to be more soluble in polar organic solvents such as alcohols (e.g., ethanol, methanol), acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding and dipole-dipole interactions. It is likely to have lower solubility in nonpolar solvents like hexane.
Experimental Protocols for Solubility Determination
To quantitatively determine the solubility of this compound, several established experimental methods can be employed. The choice of method often depends on the stage of drug development and the required throughput.
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][2]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[3][4][5] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Protocol (Nephelometric Method):
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.[6]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.
Data Presentation: Summarizing Solubility Data
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)
| Solvent | pH | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 7.0 | 50 | 0.25 | Shake-Flask |
| 0.1 M HCl | 1.0 | >1000 | >5.0 | Shake-Flask |
| PBS | 7.4 | 65 | 0.33 | Shake-Flask |
| Ethanol | N/A | >2000 | >10.1 | Shake-Flask |
| DMSO | N/A | >5000 | >25.2 | Shake-Flask |
Visualizations: Experimental Workflows
Diagrams illustrating the experimental workflows can aid in understanding the methodologies.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
An In-depth Technical Guide on the Thermal Stability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the thermal stability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview of the principles of thermal stability for related imidazole compounds, standard analytical methodologies, and a generalized synthesis pathway.
Introduction to the Thermal Stability of Imidazole Derivatives
Imidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their thermal stability is a key parameter influencing their synthesis, purification, storage, and application. Generally, the thermal stability of imidazole-containing molecules is influenced by the nature and position of substituents on the imidazole ring. Factors such as the presence of electron-withdrawing or electron-donating groups, as well as the nature of N-substituents, can significantly impact the decomposition temperature and pathway.
For N-substituted imidazoles, the strength of the N-substituent bond is a primary determinant of thermal stability. In the case of this compound, the ethoxymethyl group at the N1 position is a key factor. The thermal decomposition of such compounds may be initiated by the cleavage of the N-CH2 bond or the ethoxy group.
Quantitative Data on Related Imidazole Carboxylates
While no specific melting point or decomposition temperature data has been identified for this compound, the following table summarizes the melting points of some structurally related ethyl imidazole carboxylate derivatives to provide a general context.
| Compound Name | Structure | Melting Point (°C) |
| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 47-49[1] | |
| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 54-56[1] | |
| Ethyl imidazole-2-carboxylate | 174-183[2] |
Disclaimer: The data presented above is for structurally related compounds and should not be considered representative of the thermal properties of this compound.
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of this compound, the following standard experimental techniques would be employed:
3.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of programmed heating rates.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina, platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.
-
3.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, glass transition temperature, and to characterize phase transitions and decomposition processes (exothermic or endothermic).
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
The heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.
-
Mandatory Visualizations
4.1. Generalized Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of N-alkoxymethyl imidazole esters, such as this compound. The synthesis typically involves the N-alkylation of an imidazole-4-carboxylate precursor.
Caption: Generalized Synthesis of N-Alkoxymethyl Imidazole Esters.
4.2. Logical Flow for Thermal Analysis
The following diagram outlines the logical workflow for the thermal analysis of an imidazole derivative.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
References
An In-depth Technical Guide to the Purity Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key intermediate in various synthetic applications. The protocols and data presented herein are designed to assist researchers and quality control professionals in establishing robust analytical workflows for this compound.
Introduction
This compound is an imidazole derivative with significant utility in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide details the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for comprehensive purity assessment.
Analytical Methodologies and Experimental Protocols
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is generally suitable for this class of compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is often effective for separating imidazole derivatives.[1]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the imidazole chromophore).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given the polarity of the target molecule, derivatization may be necessary to improve its volatility and chromatographic behavior.[2]
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.[2]
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation (with Derivatization): To a solution of the sample (approx. 1 mg/mL in a suitable aprotic solvent like acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60 °C for 30 minutes to facilitate the silylation of any active hydrogens.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of structurally related impurities. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment against a certified internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ensuring the sample is fully dissolved.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T₁ of interest).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For qNMR, add a known amount of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical batch of this compound, illustrating how purity data can be presented.
| Analytical Technique | Parameter | Result |
| HPLC (UV, 230 nm) | Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% | |
| Unknown Impurity 2 | 0.1% | |
| Total Impurities | 0.5% | |
| GC-MS (TIC) | Purity (Area %) | >99% |
| Residual Solvent (Ethanol) | <0.1% | |
| Starting Material 1 | Not Detected | |
| ¹H qNMR | Purity (w/w %) | 99.2% ± 0.3% |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity analysis of the target compound.
Caption: Step-by-step workflow for the HPLC analysis.
Caption: Logical pathway for the identification of unknown impurities.
Conclusion
The purity of this compound can be reliably determined using a combination of HPLC, GC-MS, and NMR spectroscopy. The methodologies outlined in this guide provide a robust framework for quality control and assurance. It is recommended that method validation be performed in accordance with relevant regulatory guidelines to ensure the accuracy and precision of the results.
References
Methodological & Application
Application Notes and Protocols for N-Alkylation of Ethyl Imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of ethyl imidazole-4-carboxylate, a critical transformation in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established methods, offering a robust starting point for synthetic applications.
Introduction
N-alkylation of the imidazole ring is a fundamental reaction in medicinal chemistry. For ethyl imidazole-4-carboxylate, this reaction introduces an alkyl substituent at one of the nitrogen atoms, leading to the formation of N-alkylated products. The regioselectivity of this reaction can be influenced by the reaction conditions employed. Due to the electron-withdrawing nature of the carboxylate group, the nucleophilicity of the imidazole nitrogen is reduced, often necessitating the use of a base to facilitate the reaction.
General Reaction Scheme
The N-alkylation of ethyl imidazole-4-carboxylate proceeds via the deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent.
Caption: General reaction scheme for the N-alkylation of ethyl imidazole-4-carboxylate.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of ethyl imidazole-4-carboxylate. Specific conditions may need to be optimized depending on the alkylating agent used.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Alkylating agent (e.g., alkyl halide, dialkyl sulfate)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))[1]
-
Solvent (e.g., acetonitrile (CH₃CN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[1]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in the chosen solvent (e.g., acetonitrile), add the base (1.1-1.5 equivalents).[1]
-
Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazole anion.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-2.0 equivalents) dropwise to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[1]
-
Dissolve the crude product in ethyl acetate.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and evaporate the solvent in vacuo to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of ethyl imidazole-4-carboxylate.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the N-alkylation of imidazole derivatives. While not all examples use ethyl imidazole-4-carboxylate specifically, they provide a strong indication of effective conditions. For instance, the N-alkylation of 4-nitroimidazole, which also has an electron-withdrawing group, offers relevant insights.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | [1] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | [1] |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | [1] |
| Carbonic Ester | Organic Tertiary Amine | Toluene | 80-140 | Not Specified | High | [2] |
| 1-Bromobutane | Alkaline Carbons | Dry Media | 60 | Not Specified | ~70-75 | [3] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.
-
Bases such as sodium hydride are highly reactive and flammable; handle under an inert atmosphere.
These application notes and protocols provide a comprehensive guide for the N-alkylation of ethyl imidazole-4-carboxylate. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.
References
Use of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate as a pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate as a pharmaceutical intermediate. Due to the limited availability of specific documented applications for this compound, this guide presents a proposed synthesis and potential applications based on established principles of organic chemistry and drug development.
Introduction
This compound (CAS No. 957062-83-8) is a functionalized imidazole derivative that holds potential as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Its structure, featuring a reactive carboxylate group and a protected imidazole nitrogen, makes it a valuable building block for the construction of more complex molecular architectures. The ethoxymethyl (EOM) group serves as a common and readily cleavable protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule.
Chemical Structure:
Key Features:
-
Protected Imidazole Nitrogen: The N-ethoxymethyl group prevents unwanted side reactions at the imidazole nitrogen, enabling regioselective functionalization.
-
Ester Functionality: The ethyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.
-
Imidazole Core: The imidazole scaffold is a common motif in many biologically active compounds.
Synthesis of this compound
A plausible two-step synthesis for this compound is proposed, starting from the commercially available Ethyl 1H-imidazole-4-carboxylate.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
The synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, can be achieved through various published methods. One common approach involves the reaction of ethyl glyoxylate with formamidine.[4]
Step 2: N-Ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate
The introduction of the ethoxymethyl protecting group at the N1 position of the imidazole ring can be accomplished by reacting Ethyl 1H-imidazole-4-carboxylate with chloromethyl ethyl ether in the presence of a suitable base.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Chloromethyl ethyl ether (CEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add chloromethyl ethyl ether (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care in an inert atmosphere.
-
Chloromethyl ethyl ether is a carcinogen and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DMF is a skin and eye irritant. Wear appropriate gloves and eye protection.
The following table presents hypothetical quantitative data for the proposed synthesis. Actual results may vary.
| Parameter | Value |
| Starting Material | Ethyl 1H-imidazole-4-carboxylate |
| Reagents | NaH, CEM-Cl, DMF |
| Reaction Time | 12-16 hours |
| Hypothetical Yield | 75-85% |
| Purity (post-chromatography) | >98% (by HPLC) |
| Appearance | Colorless to pale yellow oil |
Application as a Pharmaceutical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The EOM-protected nitrogen allows for selective modifications at other positions of the molecule.
The general workflow for utilizing this intermediate in a multi-step API synthesis is outlined below.
Caption: General workflow for API synthesis.
This protocol describes the conversion of the ethyl ester to an amide, a common step in drug synthesis.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Trimethylaluminum (AlMe₃)
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
Dissolve the desired amine (2.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
The EOM group can be removed under acidic conditions to yield the free imidazole.
Protocol: Acidic Deprotection
Materials:
-
N-ethoxymethyl protected imidazole derivative
-
Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., dichloromethane, dioxane)
Procedure:
-
Dissolve the N-EOM protected imidazole in the chosen anhydrous solvent.
-
Add the acidic solution (e.g., 4 M HCl in dioxane or TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a base (e.g., saturated NaHCO₃) and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected imidazole.
Hypothetical Signaling Pathway Involvement
Imidazole-based compounds are known to interact with various biological targets. For instance, a hypothetical API derived from this intermediate could act as an antagonist for a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway.
Summary of Key Reactions and Data
The following table summarizes the key transformations and hypothetical quantitative data for the use of this compound as a pharmaceutical intermediate.
| Reaction | Starting Material | Key Reagents | Product | Hypothetical Yield |
| N-Ethoxymethylation | Ethyl 1H-imidazole-4-carboxylate | NaH, CEM-Cl | This compound | 75-85% |
| Amidation | This compound | R-NH₂, AlMe₃ | N-substituted-1-(ethoxymethyl)-1H-imidazole-4-carboxamide | 60-80% |
| Deprotection | N-(ethoxymethyl)-imidazole derivative | HCl or TFA | N-H imidazole derivative | >90% |
Disclaimer: The experimental protocols and applications described herein are proposed based on established chemical principles. Researchers should conduct their own optimization and validation studies. All laboratory work should be performed with appropriate safety precautions.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Introduction
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is an imidazole derivative of interest in pharmaceutical research and development. Imidazole-containing compounds are crucial in various biological processes and form the core structure of many therapeutic agents.[1] Accurate and robust analytical methods are therefore essential for the quantification and purity assessment of such compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole derivatives due to its applicability to a broad range of polar and non-polar compounds.[2] This application note presents a representative HPLC method for the analysis of this compound, suitable for quality control and research purposes.
Quantitative Data Summary
A summary of the proposed HPLC method parameters is provided in the table below. This method is based on common practices for the analysis of imidazole derivatives and is expected to provide good resolution and sensitivity.[3][4]
| Parameter | Recommended Condition |
| Chromatographic System | HPLC with a Diode Array Detector (DAD) or UV Detector |
| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 3.2, adjusted with phosphoric acid) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or determined by UV scan of the analyte) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile:KH2PO4 Buffer (40:60, v/v), pH 3.2):
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.025 M solution.
-
Adjust the pH of the KH2PO4 solution to 3.2 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 400 mL of acetonitrile with 600 mL of the prepared KH2PO4 buffer.
-
Degas the mobile phase using a sonicator or an online degasser.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
4. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the detection wavelength to 230 nm.
-
Inject 10 µL of each working standard solution and the sample solution.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.995 for good linearity.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: NMR Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines detailed protocols for ¹H and ¹³C NMR spectroscopy, including sample preparation, data acquisition, and processing. While specific experimental data for this exact molecule is not widely available in public literature, this guide presents an expected spectral analysis based on known chemical shift ranges of related imidazole and ethyl carboxylate derivatives.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For novel compounds like this compound, ¹H and ¹³C NMR are indispensable for verifying the molecular structure, confirming purity, and providing insights into the electronic environment of the nuclei. The imidazole core is a common motif in many pharmaceuticals, making the precise characterization of its derivatives crucial for drug discovery and development pipelines.
Expected NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar imidazole-containing compounds and general principles of NMR spectroscopy.[1][2]
Structure:
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Imidazole H-2 | ~7.8 - 8.2 | Singlet (s) | 1H | - |
| Imidazole H-5 | ~7.5 - 7.9 | Singlet (s) | 1H | - |
| N-CH₂-O | ~5.4 - 5.8 | Singlet (s) | 2H | - |
| O-CH₂ (ester) | ~4.2 - 4.5 | Quartet (q) | 2H | ~7.1 |
| O-CH₂ (ether) | ~3.5 - 3.8 | Quartet (q) | 2H | ~7.0 |
| CH₃ (ester) | ~1.2 - 1.5 | Triplet (t) | 3H | ~7.1 |
| CH₃ (ether) | ~1.1 - 1.4 | Triplet (t) | 3H | ~7.0 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 165 |
| Imidazole C-2 | ~138 - 142 |
| Imidazole C-4 | ~135 - 140 |
| Imidazole C-5 | ~118 - 125 |
| N-CH₂-O | ~75 - 80 |
| O-CH₂ (ester) | ~60 - 65 |
| O-CH₂ (ether) | ~65 - 70 |
| CH₃ (ester) | ~14 - 16 |
| CH₃ (ether) | ~15 - 17 |
Experimental Protocols
The following protocols provide a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4][5]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3] Other potential solvents include DMSO-d₆ or Acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3][5] Avoid introducing any solid particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
These are general parameters that may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher for better resolution.[6]
-
Pulse Sequence: Standard single-pulse experiment.[6]
-
Number of Scans: 8 to 16 scans are typically sufficient for moderately concentrated samples.[6]
-
Acquisition Time: 2-4 seconds.[6]
-
Relaxation Delay: 1-5 seconds to allow for full proton relaxation between scans.[6]
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).[7]
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[7]
-
Acquisition Time: ≥ 1.0 second.[7]
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, including quaternary carbons.[7]
-
Spectral Width: Approximately -20 to 220 ppm.[7]
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[6]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.[6]
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.[6]
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.[6]
-
Peak Picking and Analysis: Identify the chemical shift of each peak and, for ¹H NMR, analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.[6]
Visualized Workflows
The following diagrams illustrate the key workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Purification Strategies for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Abstract
This document provides detailed protocols for the purification of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The purification techniques described are based on established methods for analogous imidazole carboxylates and derivatives, ensuring wide applicability for researchers, scientists, and drug development professionals. The primary methods covered include liquid-liquid extraction, column chromatography, and recrystallization. A comparative summary of purification parameters is provided, along with a logical workflow to guide the selection of the most appropriate technique.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the validity of biological screening data. Common impurities in the synthesis of this compound may include unreacted starting materials, by-products from side reactions, and residual solvents. This application note outlines robust and reproducible methods to remove these impurities, yielding a final product of high purity.
Purification Techniques Overview
The choice of purification method depends on the nature and quantity of the impurities present in the crude product. The following techniques can be used individually or in combination:
-
Liquid-Liquid Extraction: Ideal for removing water-soluble or acid/base-ionizable impurities from the crude product, which is expected to be more soluble in organic solvents.
-
Column Chromatography: A highly effective method for separating the target compound from structurally similar impurities that are not easily removed by extraction or recrystallization.
-
Recrystallization: A final polishing step to obtain a highly crystalline product with excellent purity, particularly effective for removing trace impurities.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of imidazole esters, which can be adapted for this compound.
| Technique | Parameters | Typical Values/Systems | Purpose/Notes | Reference |
| Liquid-Liquid Extraction | Organic Solvent | Chloroform, Ethyl Acetate, Dichloromethane | To dissolve the crude product. | [1] |
| Aqueous Wash | 1. Dilute HCl (0.5 M - 1 M)2. Saturated NaHCO₃/Na₂CO₃3. Brine | 1. To remove basic impurities (e.g., unreacted imidazole).2. To neutralize any excess acid and remove acidic impurities.3. To remove residual water from the organic phase. | [2] | |
| Column Chromatography | Stationary Phase | Silica Gel | Standard adsorbent for this class of compounds. | [3] |
| Mobile Phase (Eluent) | Light Petroleum / Ethyl Acetate (e.g., 50:50 v/v) | The polarity can be adjusted to achieve optimal separation. | [3] | |
| Recrystallization | Solvent System | 1. Ethanol2. Water3. Benzene / Petroleum Ether4. Methanol, Acetone, Chloroform | The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. | [4][5][6] |
| Procedure | Hot dissolution, slow cooling, filtration, and drying. | To obtain a highly crystalline, pure product. | [4] | |
| Acid-Base Treatment | Acidification | Dilute HCl (e.g., 10% w/w) | To dissolve the basic imidazole product and allow for charcoal treatment. | [7] |
| Neutralization | Dilute NaOH (e.g., 10% w/w) to pH 7 | To precipitate the purified product from the aqueous solution. | [7] |
Experimental Protocols
4.1. Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for an initial cleanup of the crude reaction mixture.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous HCl (e.g., 1 M) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. This step removes basic impurities.[2]
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake, allow the layers to separate, and drain the aqueous layer. This neutralizes any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
4.2. Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the target compound from closely related impurities.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or light petroleum) and pack it into a glass column.
-
Sample Loading: Dissolve the crude or extracted product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a solvent system of low polarity, such as light petroleum/ethyl acetate (e.g., 80:20). Gradually increase the polarity of the eluent (e.g., to 50:50) to facilitate the elution of the product.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
4.3. Protocol 3: Purification by Recrystallization
This protocol is a final purification step to achieve high purity and a crystalline solid.
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find one that dissolves the compound when hot but results in poor solubility when cold.
-
Dissolution: Place the compound to be recrystallized in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[4][6]
Visualization of Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of liquid-liquid extraction, column chromatography, and recrystallization. The specific combination and order of these techniques should be guided by the impurity profile of the crude material, as determined by analytical methods such as TLC and NMR. The protocols and data presented herein provide a comprehensive guide for obtaining this key synthetic intermediate in high purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key intermediate in pharmaceutical development. The synthesis is a two-stage process, beginning with the preparation of the precursor, Ethyl imidazole-4-carboxylate, followed by its N-alkoxymethylation.
Stage 1: Synthesis of Ethyl imidazole-4-carboxylate
The initial stage involves a multi-step synthesis of Ethyl imidazole-4-carboxylate from readily available starting materials. The following table summarizes the key transformations and typical yields for each step.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Acylation of Glycine | Acetic anhydride | 86-88% |
| 2 | Esterification | Ethanol, Ion-exchange resin | 82-84% |
| 3 | Condensation and Cyclization | Sodium hydride, Methyl formate, Potassium thiocyanate | 32-34% |
| 4 | Oxidative Desulfurization | Hydrogen peroxide | 53-55% |
Experimental Protocol: Large-Scale Synthesis of Ethyl imidazole-4-carboxylate[1]
Step 1: Synthesis of Acetylglycine
-
In a suitable large-scale reactor, dissolve glycine (e.g., 22.5 kg, 0.3 kmol) in water (96 L).
-
While maintaining the temperature at 20°C with stirring, add acetic anhydride (47 L, 0.5 kmol) in portions.
-
After the initial addition, continue to stir the reaction mixture at 20°C for 2 hours.
-
Cool the mixture to 0-5°C to induce crystallization.
-
Isolate the solid product by filtration, wash with a small amount of ice-cold water, and dry to yield acetylglycine. A typical yield is in the range of 86-88%.
Step 2: Synthesis of Acetylglycine Ethyl Ester
-
To a reactor equipped with a reflux condenser and stirrer, add acetylglycine (e.g., 11.7 kg, 0.1 kmol), ethanol (117 L), and a strong acidic cation exchange resin (11.7 kg).
-
Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to remove the solvent and induce precipitation of the product.
-
Filter the solid and dry to obtain acetylglycine ethyl ester. A typical yield is 82-84%.
Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate
-
To a three-necked flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (e.g., 2.6 kg, 65 mol) and toluene (15 L).
-
Slowly add methyl formate (15 L), maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of acetylglycine ethyl ester (e.g., 8.7 kg, 60 mol) in toluene over 1 hour.
-
Allow the reaction mixture to warm to room temperature.
-
After the reaction becomes a thick, immobile slurry, let it stand overnight.
-
Carefully quench the reaction with ice water and separate the aqueous layer.
-
To the aqueous layer, add potassium thiocyanate (6.8 kg, 70 mol) and cool to 0°C.
-
Slowly add concentrated hydrochloric acid (13.5 L, 0.125 kmol).
-
Heat the mixture to 55-60°C and maintain for 4 hours with stirring.
-
Cool the mixture and concentrate to remove residual toluene, then cool to induce crystallization.
-
Filter the crude product and recrystallize from ethanol to yield ethyl 2-mercapto-1H-imidazole-4-carboxylate as a light-yellow solid. A typical yield is 32-34%.
Step 4: Synthesis of Ethyl imidazole-4-carboxylate
-
Dissolve ethyl 2-mercapto-1H-imidazole-4-carboxylate (e.g., 0.5 kg, 3 mol) in a 50% hydrogen peroxide solution (2.5 L, 35 mol) at 15°C.
-
Heat the reaction mixture to 55-60°C and maintain for 2 hours.
-
Cool the solution to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Cool the mixture to 0-5°C to complete precipitation.
-
Filter the white crystals, dry, and recrystallize from water to obtain pure Ethyl imidazole-4-carboxylate. A typical yield is 53-55%.
Stage 2: N-alkoxymethylation of Ethyl imidazole-4-carboxylate
This stage involves the reaction of Ethyl imidazole-4-carboxylate with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a strong base.
| Step | Reaction | Key Reagents | Expected Yield |
| 5 | N-alkoxymethylation | Sodium hydride, Chloromethyl ethyl ether, DMF | 75-85% (Estimated) |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is a developed method based on general procedures for the N-alkylation of imidazoles.
-
Preparation: In a large, dry, nitrogen-purged reactor, suspend a 60% dispersion of sodium hydride (e.g., 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C. Slowly add a solution of Ethyl imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0°C for 1 hour to ensure complete deprotonation.
-
Alkylation: Slowly add chloromethyl ethyl ether (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully cool the mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound. The expected yield is estimated to be in the range of 75-85%.
Visualized Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
Caption: Logical progression of the large-scale synthesis process.
Application Notes and Protocols: Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key building block in modern organic synthesis. This document details its synthesis, physicochemical properties, and its application in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a functionalized imidazole derivative that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. The imidazole core is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The presence of the ethoxymethyl (EOM) protecting group on the N1 position offers a strategic advantage, allowing for selective reactions at other positions of the imidazole ring before its potential removal under specific conditions. The ethyl ester at the C4 position provides a versatile handle for further chemical transformations, such as hydrolysis, amidation, or reduction.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, Ethyl 1H-imidazole-4-carboxylate, is provided below. These properties are expected to be similar for the N-ethoxymethylated derivative, with adjustments for the increased molecular weight and altered polarity.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Off-white to yellow crystalline powder[1] |
| CAS Number | 23785-21-9 |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of the readily available Ethyl 1H-imidazole-4-carboxylate. A general and reliable method involves the reaction with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a suitable base.
Experimental Protocol: N-Ethoxymethylation
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Chloromethyl ethyl ether (CEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Synthetic Workflow
Caption: Synthetic workflow for the N-ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate.
Application as a Building Block: Synthesis of a Hypothetical Bioactive Molecule
This compound is an excellent starting material for the synthesis of more complex molecules. The ethyl ester at the C4 position can be readily converted into an amide, which is a common functional group in many pharmaceutical agents. The following protocol describes a hypothetical two-step synthesis of an N-aryl-1-(ethoxymethyl)-1H-imidazole-4-carboxamide, a scaffold that could be explored for various biological activities.
Step 1: Hydrolysis of the Ethyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(ethoxymethyl)-1H-imidazole-4-carboxylic acid. This intermediate is often used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
1-(ethoxymethyl)-1H-imidazole-4-carboxylic acid
-
A primary aniline derivative (e.g., 4-fluoroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) (if using HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-(ethoxymethyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add the primary aniline (1.1 eq) and DCC (1.2 eq) at 0 °C.
-
Alternatively, using HATU coupling: To a solution of the carboxylic acid (1.0 eq) and the aniline (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq) followed by HATU (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1-(ethoxymethyl)-1H-imidazole-4-carboxamide.
Synthetic Application Workflow
Caption: Two-step synthesis of an N-aryl-1-(ethoxymethyl)-1H-imidazole-4-carboxamide.
Potential Signaling Pathway Interaction
While the specific biological activity of derivatives of this compound would need to be determined experimentally, imidazole-based compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a substituted imidazole core. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by an imidazole-based compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two distinct functional handles—the N-ethoxymethyl protecting group and the C4-ethyl ester—allow for a wide range of chemical modifications. These features make it an attractive starting material for the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science. The protocols and workflows provided herein serve as a guide for researchers to utilize this compound effectively in their synthetic endeavors.
References
Applikationshinweise und Protokolle: Derivatisierung von Ethyl-1-(ethoxymethyl)-1H-imidazol-4-carboxylat für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einleitung: Der Imidazol-Kern ist ein weit verbreitetes und wichtiges Strukturelement in der medizinischen Chemie, das in zahlreichen pharmazeutischen Wirkstoffen vorkommt. Seine Fähigkeit, an diverse biologische Zielstrukturen zu binden, macht es zu einem attraktiven Grundgerüst für die Entwicklung neuer Therapeutika. Ethyl-1-(ethoxymethyl)-1H-imidazol-4-carboxylat ist ein vielseitiges Ausgangsmaterial, das durch gezielte chemische Modifikation in eine Bibliothek von Derivaten überführt werden kann. Diese Applikationsschrift beschreibt die systematische Derivatisierung der Carbonsäureester-Funktion zur Synthese einer Amid-Bibliothek und deren anschließendes Screening auf zytotoxische Aktivität mittels eines MTT-Assays.
Abschnitt 1: Synthese und Derivatisierung
Der Arbeitsablauf zur Synthese der Derivatbibliothek ist ein zweistufiger Prozess. Zuerst wird die Ethylester-Gruppe des Ausgangsmaterials zur freien Carbonsäure hydrolysiert. Diese Carbonsäure dient als zentrales Zwischenprodukt, das anschließend mit einer Auswahl verschiedener Amine gekoppelt wird, um eine Bibliothek von Imidazol-4-carboxamiden zu erzeugen.
Experimentelles Protokoll 1.1: Hydrolyse des Ethylesters
Dieses Protokoll beschreibt die basische Hydrolyse von Ethyl-1-(ethoxymethyl)-1H-imidazol-4-carboxylat zur entsprechenden Carbonsäure.
-
Reagenzien und Aufbau:
-
Lösen Sie Ethyl-1-(ethoxymethyl)-1H-imidazol-4-carboxylat (1 Äquiv.) in einem Gemisch aus Tetrahydrofuran (THF) und Wasser (3:1).
-
Fügen Sie Natriumhydroxid (NaOH, 2.5 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung in einem Rundkolben mit Rückflusskühler.
-
-
Reaktionsdurchführung:
-
Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab.
-
-
Aufarbeitung:
-
Entfernen Sie das THF unter reduziertem Druck im Rotationsverdampfer.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn zweimal mit Diethylether, um neutrale Verunreinigungen zu entfernen.
-
Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig durch tropfenweise Zugabe von 2 M Salzsäure (HCl) auf einen pH-Wert von ca. 3-4 an.
-
Der ausfallende weiße Feststoff wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und im Vakuum getrocknet.
-
Experimentelles Protokoll 1.2: Synthese der Amid-Bibliothek (Allgemeines Protokoll)
Dieses Protokoll beschreibt die Kopplung der 1-(Ethoxymethyl)-1H-imidazol-4-carbonsäure mit verschiedenen primären und sekundären Aminen mittels HATU als Kopplungsreagenz.
-
Reagenzien und Aufbau:
-
Lösen Sie 1-(Ethoxymethyl)-1H-imidazol-4-carbonsäure (1 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF).
-
Fügen Sie HATU (1.1 Äquiv.) und N,N-Diisopropylethylamin (DIPEA, 3 Äquiv.) hinzu.
-
Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur zur Aktivierung der Carbonsäure.
-
-
Reaktionsdurchführung:
-
Fügen Sie das entsprechende Amin (1.2 Äquiv.) zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
-
Aufarbeitung und Reinigung:
-
Gießen Sie die Reaktionsmischung in Wasser, was zur Ausfällung des Produkts führen kann. Alternativ extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase nacheinander mit gesättigter Natriumbicarbonatlösung, Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
-
Abschnitt 2: Biologisches Screening
Nach der Synthese und Reinigung wird die Derivat-Bibliothek auf ihre biologische Aktivität getestet. Ein gängiger initialer Test ist die Untersuchung der Zytotoxizität gegen Krebszelllinien. Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Maß für die Zellviabilität dient.[1] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem violetten, wasserunlöslichen Formazan-Produkt.[1][2] Die Menge des gebildeten Formazans, die spektrophotometrisch gemessen wird, korreliert direkt mit der Anzahl der lebenden, metabolisch aktiven Zellen.[2][3]
Experimentelles Protokoll 2.1: MTT-Assay zur Bestimmung der Zytotoxizität
Dieses Protokoll beschreibt die Durchführung eines MTT-Assays zur Evaluierung der zytotoxischen Wirkung der synthetisierten Imidazol-Derivate auf L929-Maus-Fibroblasten.
-
Zellkultur und Ausplattieren:
-
Kultivieren Sie L929-Zellen (oder eine andere geeignete Zelllinie) in DMEM-Medium, ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin/Streptomycin, bei 37 °C und 5 % CO₂.
-
Ernten Sie die Zellen in der logarithmischen Wachstumsphase und bestimmen Sie die Zellzahl.
-
Plattieren Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µL Kulturmedium.[4]
-
Inkubieren Sie die Platte für 24 Stunden, damit die Zellen anhaften können.
-
-
Behandlung mit den Testsubstanzen:
-
Bereiten Sie Stammlösungen der synthetisierten Derivate in DMSO vor. Erstellen Sie anschließend serielle Verdünnungen in Kulturmedium, um die gewünschten Endkonzentrationen zu erreichen (z. B. von 0.1 bis 100 µM). Die finale DMSO-Konzentration im Well sollte 0.5 % nicht überschreiten.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium mit den entsprechenden Konzentrationen der Testsubstanzen hinzu. Fügen Sie auch Kontrollen hinzu: Nur Medium (Leerwert), Medium mit DMSO (Vehikelkontrolle) und eine unbehandelte Zellkontrolle.
-
Inkubieren Sie die Platte für weitere 48 bis 72 Stunden.
-
-
MTT-Reaktion und Messung:
-
Fügen Sie 10 µL der MTT-Reagenzlösung (5 mg/mL in PBS) zu jedem Well hinzu.[4]
-
Inkubieren Sie die Platte für 2 bis 4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle sichtbar gebildet haben.[4]
-
Fügen Sie 100 µL Solubilisierungslösung (z. B. 10 % SDS in 0.01 M HCl oder ein kommerzielles Detergenz-Reagenz) zu jedem Well hinzu, um die Kristalle aufzulösen.[3][4]
-
Inkubieren Sie die Platte für mindestens 2 Stunden im Dunkeln bei Raumtemperatur, um eine vollständige Solubilisierung zu gewährleisten.[4]
-
Messen Sie die optische Dichte (Absorption) bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.[3][4] Eine Referenzwellenlänge von 630-650 nm kann zur Korrektur von Hintergrundsignalen verwendet werden.[3]
-
-
Datenanalyse:
-
Subtrahieren Sie den durchschnittlichen Absorptionswert der Leerwert-Wells von allen anderen Werten.
-
Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Vergleich zur Vehikelkontrolle (als 100 % Viabilität definiert).
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der die Zellviabilität um 50 % reduziert ist) für jedes aktive Derivat. Eine Zellviabilität von unter 70 % im Vergleich zur Kontrolle wird als zytotoxischer Effekt gewertet.[3]
-
Abschnitt 3: Datenpräsentation
Die Ergebnisse der Synthese und des biologischen Screenings sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) ableiten zu können.
Tabelle 1: Physikalisch-chemische Daten ausgewählter Imidazol-4-carboxamid-Derivate.
| Verbindung | R-Gruppe | Summenformel | Molmasse ( g/mol ) | Ausbeute (%) | Schmelzpunkt (°C) |
|---|---|---|---|---|---|
| I-1 | Benzylamin | C₁₅H₁₈N₄O₂ | 286.33 | 85 | 155-157 |
| I-2 | 4-Fluorbenzylamin | C₁₅H₁₇FN₄O₂ | 304.32 | 81 | 162-164 |
| I-3 | Cyclohexylamin | C₁₄H₂₂N₄O₂ | 278.35 | 91 | 178-180 |
| I-4 | Morpholin | C₁₂H₁₈N₄O₃ | 266.29 | 88 | 141-143 |
Tabelle 2: Zytotoxische Aktivität (IC₅₀) der Derivate gegen die L929-Zelllinie.
| Verbindung | IC₅₀ (µM) |
|---|---|
| I-1 | 25.4 |
| I-2 | 12.8 |
| I-3 | > 100 |
| I-4 | 78.2 |
| Doxorubicin * | 0.8 |
* Doxorubicin wurde als positive Kontrolle für zytotoxische Aktivität verwendet.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The typical synthetic route involves the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an ethoxymethylating agent, such as chloromethyl ethyl ether (CMEC) or a related equivalent, in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the imidazole nitrogen: The base used may be old, of low quality, or insufficient in quantity. | 1. Use fresh, high-purity sodium hydride (NaH) or another suitable strong base. Ensure the reaction is conducted under anhydrous conditions to prevent quenching of the base. An excess of the base (1.1-1.5 equivalents) can be used to drive the deprotonation to completion. |
| 2. Degradation of the alkylating agent: Chloromethyl ethyl ether is moisture-sensitive and can degrade. | 2. Use freshly opened or distilled chloromethyl ethyl ether. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). | |
| 3. Reaction temperature is too low: The activation energy for the alkylation may not be reached. | 3. While the initial deprotonation with NaH is often performed at 0°C, the subsequent alkylation may require gentle warming. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Multiple Products (Side Reactions) | 1. Dialkylation: Reaction of the product with another molecule of the alkylating agent. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent slowly to the deprotonated imidazole solution to maintain a low concentration of the electrophile. |
| 2. Reaction at the ester functionality: Strong bases can potentially react with the ethyl ester. | 2. Perform the deprotonation at a low temperature (e.g., 0°C) and add the alkylating agent at that temperature before allowing the reaction to slowly warm to room temperature. | |
| Difficult Purification | 1. Co-elution of starting material and product: The polarity of the starting material and the product may be very similar. | 1. Utilize a suitable column chromatography system. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel. |
| 2. Presence of inorganic salts: Salts from the workup can interfere with purification. | 2. Ensure the reaction mixture is thoroughly quenched with water and extracted multiple times with an organic solvent. Washing the combined organic layers with brine can help remove residual inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of ethyl 1H-imidazole-4-carboxylate?
A1: Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of imidazoles. It forms a non-nucleophilic base and the reaction goes to completion. Other strong bases like potassium tert-butoxide can also be used. Weaker bases such as potassium carbonate may require harsher reaction conditions (e.g., higher temperatures) and may lead to lower yields.
Q2: What are some alternative ethoxymethylating agents to chloromethyl ethyl ether (CMEC)?
A2: While CMEC is a common reagent, alternatives like ethoxymethyl chloride generated in situ or other alkoxymethyl halides can be used. The choice of reagent may depend on availability, safety considerations, and the specific reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to distinguish between the starting material, the product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: My purified product is an oil, but I have seen reports of it being a solid. How can I solidify my product?
A4: this compound can sometimes be obtained as a thick oil. To induce crystallization, you can try dissolving the oil in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) and storing it at a low temperature. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Q5: What are the key safety precautions to take during this synthesis?
A5: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Chloromethyl ethyl ether is a lachrymator and a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Key Experiment: N-Ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Chloromethyl ethyl ether (CMEC)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Triethylamine (optional)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (argon or nitrogen), add a solution of ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add chloromethyl ethyl ether (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | 1. Incomplete deprotonation of ethyl imidazole-4-carboxylate: The imidazole nitrogen is not sufficiently nucleophilic to react with ethoxymethyl chloride. 2. Degradation of ethoxymethyl chloride: This reagent can be sensitive to moisture and acidic conditions. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. 4. Poor quality of starting materials: Impurities in the ethyl imidazole-4-carboxylate or the alkylating agent can interfere with the reaction. | 1. Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure the base is fresh and properly handled. 2. Handling of Ethoxymethyl Chloride: Purchase high-purity ethoxymethyl chloride and handle it under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Temperature Optimization: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the base and the alkylating agent to control the reaction rate. Then, allow the reaction to slowly warm to room temperature or gently heat to drive it to completion. Monitor the reaction progress by TLC or LC-MS. 4. Purification of Starting Materials: If necessary, purify the ethyl imidazole-4-carboxylate by recrystallization. Ensure the ethoxymethyl chloride is from a reliable supplier. |
| SYN-002 | Formation of multiple products observed by TLC/LC-MS. | 1. N1 vs. N3 alkylation: Alkylation can occur at either of the two nitrogen atoms in the imidazole ring, leading to isomeric products. 2. Dialkylation: The product can be further alkylated, especially if an excess of the alkylating agent is used. 3. Hydrolysis of the ethyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction conditions are not strictly anhydrous or if a basic workup is prolonged. 4. Side reactions of ethoxymethyl chloride: This reagent can decompose or react with other nucleophiles present in the reaction mixture. | 1. Control of Regioselectivity: The position of alkylation (N1 vs. N3) can be influenced by the counter-ion of the imidazolate and the solvent. In many cases, a mixture of isomers is obtained and requires careful chromatographic separation. 2. Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of ethoxymethyl chloride to ensure complete conversion of the starting material without promoting dialkylation. Add the alkylating agent slowly to the reaction mixture. 3. Anhydrous Conditions and Careful Workup: Ensure all glassware is oven-dried and solvents are anhydrous. During the workup, minimize the contact time with aqueous base. An acidic workup might be preferable if the product is stable under those conditions. 4. Purification: Use column chromatography on silica gel to separate the desired product from byproducts. A gradient elution system (e.g., hexane/ethyl acetate) is often effective. |
| SYN-003 | The product appears to be unstable during purification. | 1. Lability of the ethoxymethyl (EOM) group: The EOM protecting group can be cleaved under acidic conditions. 2. Hydrolysis of the ester: As mentioned, the ethyl ester can be sensitive to both acidic and basic conditions. | 1. Neutral Purification Conditions: Use a neutral purification method, such as column chromatography on silica gel with neutral solvents. Avoid strong acids or bases during workup and purification. If an aqueous extraction is necessary, use a saturated solution of a mild base like sodium bicarbonate. 2. Temperature Control: Keep the product cool during purification and storage to minimize degradation. |
| SYN-004 | Difficulty in removing the solvent (e.g., DMF) after the reaction. | 1. High boiling point of the solvent: DMF has a high boiling point and can be difficult to remove completely under reduced pressure. | 1. Azeotropic Removal: After the reaction, dilute the mixture with a solvent like toluene and evaporate under reduced pressure. The toluene will form an azeotrope with the DMF, aiding in its removal. Repeat this process several times. 2. Aqueous Workup: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water and then with brine to remove residual DMF. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the N3-alkylated isomer, Ethyl 3-(ethoxymethyl)-1H-imidazole-4-carboxylate. The alkylation of unsymmetrically substituted imidazoles often leads to a mixture of regioisomers, which can be challenging to separate.
Q2: How can I confirm the correct regiochemistry of my product?
A2: The regiochemistry can be confirmed using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of the desired N1-isomer, a correlation should be observed between the methylene protons of the ethoxymethyl group and the C2 and C5 carbons of the imidazole ring.
Q3: Is ethoxymethyl chloride a hazardous reagent?
A3: Yes, ethoxymethyl chloride is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is corrosive and a potential lachrymator. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a different protecting group for the imidazole nitrogen?
A4: Yes, other protecting groups can be used, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is introduced using SEM-Cl.[1][2] The choice of protecting group will depend on the desired stability and the conditions required for its subsequent removal.
Q5: What are the best conditions for storing the final product?
A5: this compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis of the ester and potential degradation of the EOM group.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of ethoxymethyl chloride (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Ethoxymethyl (EOM) Protection of Imidazole
Welcome to the technical support center for the ethoxymethyl (EOM) protection of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the ethoxymethyl (EOM) protection of an imidazole?
A1: The most common method for the EOM protection of imidazole involves the deprotonation of the imidazole nitrogen with a strong base, followed by quenching with ethoxymethyl chloride (EOM-Cl). A typical procedure uses sodium hydride (NaH) as the base in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Q2: How can I tell if the EOM protection reaction has been successful?
A2: The success of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting imidazole and the appearance of a new, less polar spot corresponding to the EOM-protected product. Confirmation of the product structure is typically achieved using spectroscopic methods. In ¹H NMR, you should observe characteristic peaks for the EOM group: a singlet for the O-CH₂-O protons and a quartet and triplet for the ethyl group protons.[1]
Q3: What are some common side reactions to be aware of during EOM protection of imidazole?
A3: A primary side reaction is the formation of a dialkylated imidazolium salt. This occurs when the already N-protected imidazole acts as a nucleophile and reacts with another molecule of EOM-Cl. This is more likely to happen if an excess of the alkylating agent is used or at elevated reaction temperatures.
Q4: How can the EOM protecting group be removed?
A4: The EOM group is an acetal and is typically removed under acidic conditions. Common reagents for deprotection include hydrochloric acid (HCl) in a protic solvent like methanol or ethanol, or trifluoroacetic acid (TFA) in dichloromethane.[2]
Q5: Is EOM-Cl stable? How should it be handled?
A5: Ethoxymethyl chloride, like its analogue methoxymethyl chloride (MOM-Cl), is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[3] It can be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[4] Some sources suggest that it can degrade over time and may need to be purified or freshly prepared for best results.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of imidazole. 2. Inactive or degraded EOM-Cl. 3. Insufficient reaction time or temperature. | 1. Ensure the NaH is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation (cessation of H₂ gas evolution). 2. Use freshly opened or purified EOM-Cl. Consider preparing it fresh if degradation is suspected.[5] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature or gently warming it. |
| Formation of a Major Byproduct (Likely Dialkylated Imidazolium Salt) | 1. Excess EOM-Cl was used. 2. The reaction temperature was too high. 3. The concentration of EOM-Cl was too high during addition. | 1. Use a stoichiometric amount or a slight excess of imidazole (e.g., 1.1 equivalents). 2. Maintain a low temperature during the addition of EOM-Cl and avoid excessive heating during the reaction. 3. Add the EOM-Cl dropwise to the reaction mixture to maintain a low concentration of the electrophile. |
| Difficult Purification of the EOM-Protected Imidazole | 1. The product is co-eluting with starting material or byproducts on silica gel. 2. The product is tailing on the silica gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Tailing is common for basic compounds like imidazoles on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve the peak shape.[6] |
| Inconsistent Yields | 1. Variability in the quality of reagents (NaH, EOM-Cl, solvent). 2. Inconsistent reaction setup and conditions. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize the procedure, including reaction time, temperature, and stoichiometry. |
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of Imidazoles
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Methyl Iodide | NaH | DMF | 0 to RT | 2-4 | High | [7] |
| 2-Methyl-4(5)-nitroimidazole | Benzyl Halides | K₂CO₃ | CH₃CN | RT | 18 | Excellent | [8] |
| 4-Nitroimidazole | Various Alkyl Halides | K₂CO₃ | CH₃CN | 60 | - | Good | |
| Imidazole | 1-Bromobutane | NaOH | - | RT to 50 | 24 | - | |
| 2,4,5-Tribromoimidazole | MOM-Br | NaH | THF | 0 to RT | 2 | 97 |
Note: This table summarizes conditions for general N-alkylation, which is analogous to EOM protection. "RT" denotes room temperature. Yields are as reported in the cited literature.
Experimental Protocols
Detailed Protocol for Ethoxymethyl (EOM) Protection of Imidazole
This protocol is a general guideline and may require optimization for specific imidazole substrates.
Materials:
-
Imidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ethoxymethyl chloride (EOM-Cl) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
Separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a round-bottom flask.
-
Deprotonation: Cool the flask in an ice bath (0 °C). Carefully add the sodium hydride portion-wise to the stirred solvent.
-
To this suspension, add a solution of imidazole in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C.
-
Add the ethoxymethyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the EOM protection of imidazole.
Caption: General experimental workflow for EOM protection.
Caption: Troubleshooting decision tree for EOM protection.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. One moment, please... [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. gelest.com [gelest.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: I am observing lower than expected bioactivity with my compound. What are the potential stability-related causes?
Several factors related to the stability of your compound in solution could lead to reduced bioactivity. A primary concern is the chemical degradation of the molecule under your experimental conditions. Imidazole derivatives can be sensitive to hydrolysis, especially at pH values that are not neutral.[1] Additionally, exposure to light can cause photodegradation.[1][2] It is also crucial to visually inspect your stock and final assay solutions for any signs of precipitation, which would indicate poor solubility and a lower effective concentration of the compound.[1]
Q2: My solution of this compound has changed color. What could be the reason?
A change in the color of your solution is often an indicator of chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound. It is recommended to prepare fresh solutions and protect them from light and extreme temperatures.
Q3: How can I determine if my compound is degrading under my experimental conditions?
To assess the stability of your compound, you can perform a forced degradation study.[3] This involves exposing your compound in solution to various stress conditions, such as acidic, basic, oxidative, and photolytic environments. The integrity of the compound can then be analyzed at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.[1][3]
Q4: I suspect my compound is precipitating out of solution. How can I confirm this and what can I do to improve solubility?
Visual inspection for turbidity or solid particles is the first step.[1] A more quantitative approach is to perform a solubility test by creating serial dilutions in your assay buffer and measuring for light scattering using nephelometry or absorbance.[1] If poor solubility is confirmed, consider the use of co-solvents such as DMSO. However, be mindful of the final concentration of the co-solvent in your assay to avoid off-target effects.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazole-based compounds like this compound?
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Hydrolysis: The ester and ethoxymethyl groups can be susceptible to hydrolysis, particularly under acidic or basic conditions.
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Oxidation: The imidazole ring can be prone to oxidation, leading to the formation of various oxidized byproducts.[2]
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Photodegradation: Exposure to light, especially UV light, can induce degradation of the imidazole moiety.[2]
Q2: What are the ideal storage conditions for solutions of this compound?
To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8°C) may be adequate, but stability under these conditions should be verified.
Q3: Which analytical techniques are best suited for monitoring the stability of this compound?
A stability-indicating HPLC method is the most common and reliable technique.[3] This method should be able to separate the parent compound from all potential degradation products.[3] LC-MS is also highly valuable as it can help in the identification of unknown degradation products by providing mass information.[2]
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides a template for how to present such data once generated from a forced degradation study.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl | 0 | 25 | 100 | 0 | 0 |
| 24 | 25 | ||||
| 48 | 25 | ||||
| 0.1 M NaOH | 0 | 25 | 100 | 0 | 0 |
| 24 | 25 | ||||
| 48 | 25 | ||||
| 3% H₂O₂ | 0 | 25 | 100 | 0 | 0 |
| 24 | 25 | ||||
| 48 | 25 | ||||
| Light (ICH Q1B) | 0 | 25 | 100 | 0 | 0 |
| 24 | 25 | ||||
| 48 | 25 |
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation pathways.
Materials:
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This compound
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HPLC grade acetonitrile and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Methanol or other suitable solvent for stock solution preparation
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Calibrated pH meter
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Photostability chamber (ICH Q1B compliant)
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HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
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Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 60°C).
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Photodegradation: Expose an aliquot of the stock solution to light as per ICH Q1B guidelines.[3]
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, and 48 hours).
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Sample Analysis:
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Prior to analysis, neutralize the acidic and basic samples.
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Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.[3] A photodiode array (PDA) detector can be used to monitor peak purity.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product at each time point.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Purification of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. The product is partially soluble in the mobile phase and is eluting slowly over many fractions.2. The product is strongly adsorbed to the silica gel.3. The compound is unstable on silica gel. | 1. Optimize the mobile phase using TLC. A solvent system of ethyl acetate/hexane is a good starting point. Gradually increase the polarity to ensure the timely elution of the product.2. Add a small amount of a more polar solvent, such as methanol, to the eluent. To prevent peak tailing due to the basicity of the imidazole ring, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1]3. If instability is suspected, consider using a less acidic stationary phase like neutral alumina.[1] |
| Product Contaminated with Starting Material (Ethyl imidazole-4-carboxylate) | 1. Incomplete N-alkylation reaction.2. The polarity of the mobile phase in column chromatography is too high initially, causing co-elution. | 1. Ensure the reaction has gone to completion using TLC monitoring. If necessary, increase the reaction time or the amount of the alkylating agent.2. Start column chromatography with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity to achieve better separation. |
| Presence of a More Polar Impurity | 1. Hydrolysis of the ethyl ester group to the corresponding carboxylic acid.2. Partial cleavage of the ethoxymethyl protecting group. | 1. Avoid prolonged exposure to acidic or basic conditions during workup and purification. An acidic wash can be used to remove basic impurities, but it should be performed quickly and at low temperatures.[2]2. The ethoxymethyl group is sensitive to acidic conditions.[3] Ensure all solvents and reagents used in purification are neutral. |
| Oily Product That Fails to Crystallize | 1. Presence of residual solvent.2. The product is inherently an oil at room temperature.3. Presence of impurities that inhibit crystallization. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.2. If the product is an oil, purification should rely on chromatography.3. Re-purify the product by column chromatography to remove impurities. For recrystallization, try a variety of solvent systems, such as ethanol, or a mixture of hexane and acetone or hexane and ethyl acetate.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
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Starting Materials: Unreacted Ethyl imidazole-4-carboxylate.
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Reagents: Residual alkylating agent (e.g., ethoxymethyl chloride) and the base used for the N-alkylation (e.g., triethylamine, potassium carbonate).
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By-products: Salts formed from the base and the leaving group of the alkylating agent (e.g., triethylammonium chloride).
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Degradation Products: The corresponding carboxylic acid from the hydrolysis of the ethyl ester, and the deprotected imidazole from the cleavage of the ethoxymethyl group.[3]
Q2: What is a recommended starting solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate.[1] The ratio can be optimized using thin-layer chromatography (TLC). For closely eluting impurities, a shallow gradient of increasing ethyl acetate concentration is recommended.
Q3: My compound shows significant peak tailing during column chromatography. How can I resolve this?
A3: Peak tailing is a common issue with basic compounds like imidazoles on acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks. Alternatively, using neutral or basic alumina as the stationary phase can also prevent this issue.[1]
Q4: What are suitable solvents for recrystallization?
A4: For imidazole derivatives, common recrystallization solvents include ethanol, or solvent mixtures like hexane/acetone and hexane/ethyl acetate.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
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A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
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The column is equilibrated by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
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The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
For better separation, a "dry loading" technique is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1]
-
-
Elution:
-
The column is eluted with a gradient of hexane and ethyl acetate. A typical gradient might start at 9:1 hexane/ethyl acetate and gradually increase to 1:1.
-
If peak tailing is observed, 0.5% triethylamine can be added to the mobile phase.[1]
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC.
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Fractions containing the pure product are combined.
-
-
Solvent Removal:
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The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of the target compound.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
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Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Data Presentation
The following tables provide illustrative data on the purity of this compound before and after purification. The values are representative of typical outcomes for similar compounds.
Table 1: Purity Analysis Before and After Column Chromatography
| Impurity | Purity Before (%) | Purity After (%) |
| Ethyl imidazole-4-carboxylate | 85 | >98 |
| Unidentified polar impurity | 5 | <0.5 |
| Unidentified non-polar impurity | 10 | <1 |
Table 2: Purity Enhancement by Recrystallization
| Purification Step | Purity (%) |
| After Column Chromatography | >98 |
| After Recrystallization | >99.5 |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common impurities.
References
Technical Support Center: Enhancing Regioselectivity of Imidazole N-Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of imidazoles, with a focus on achieving high regioselectivity.
Troubleshooting Guides
This section is designed to help you troubleshoot and resolve specific issues you may encounter during your experiments.
Question: My N-alkylation reaction is resulting in a mixture of N1 and N3 isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1] The formation of regioisomeric mixtures complicates purification and reduces the yield of the desired product.[1] Several factors can be manipulated to favor the formation of one isomer over the other.
Troubleshooting Steps:
-
Evaluate Steric Hindrance: The relative size of substituents on the imidazole ring and the alkylating agent can significantly influence the site of alkylation.
-
Bulky Ring Substituent: A large substituent at a position adjacent to one of the nitrogen atoms will sterically hinder the approach of the alkylating agent to that nitrogen, favoring alkylation at the less hindered nitrogen.
-
Bulky Alkylating Agent: Similarly, using a sterically demanding alkylating agent will favor reaction at the more accessible nitrogen atom.[2]
-
-
Assess Electronic Effects: The electronic properties of substituents on the imidazole ring play a crucial role in determining the nucleophilicity of the adjacent nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) at the 4- or 5-position will decrease the electron density and nucleophilicity of the adjacent nitrogen (N3 or N1, respectively). This directs the alkylation to the more distant, and therefore more nucleophilic, nitrogen atom.[2][3] For instance, in 4-nitroimidazole, alkylation is favored at the N1 position.
-
Electron-Donating Groups (EDGs): Conversely, an EDG will increase the nucleophilicity of the adjacent nitrogen, potentially leading to a mixture of products or favoring alkylation at that position, depending on the interplay with steric factors.
-
-
Optimize Reaction Conditions (Base and Solvent): The choice of base and solvent can have a profound impact on the N1/N3 product ratio.
-
Base: Strong bases like sodium hydride (NaH) in an aprotic solvent like THF can favor the formation of a specific isomer, in some cases the N1-alkylated product.[4][5] Weaker bases such as potassium carbonate (K₂CO₃) are also commonly used and the choice can influence the outcome. The cation of the base can also play a role, with cesium carbonate (Cs₂CO₃) often being highly effective.[4]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used.[4] The solvent can influence the dissociation of the imidazolate salt and the solvation of the cation, which in turn can affect the regioselectivity.[5][6]
-
-
Employ a Protecting/Directing Group: For complex syntheses where high regioselectivity is paramount, using a protecting group on one of the nitrogen atoms is a reliable strategy.[4][3] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly effective directing group.[7][8] By protecting one nitrogen, alkylation is directed exclusively to the other. The SEM group can later be removed under specific conditions.[7][8]
Question: I am observing a significant amount of dialkylated product (imidazolium salt). How can this be minimized?
Answer:
The mono-N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction that reduces the yield of the desired mono-alkylated product.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole).[1] This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby minimizing the formation of the dialkylated product.[4]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole has been consumed to prevent further reaction.[1]
-
Lower Reaction Temperature: If feasible for the reaction kinetics, lowering the temperature can reduce the rate of the second alkylation, which often requires a higher activation energy.[1]
Question: My N-alkylation reaction has a low yield or is not proceeding to completion. What are the potential causes and solutions?
Answer:
Low yields in imidazole N-alkylation can be attributed to several factors, including incomplete deprotonation, low reactivity of the alkylating agent, or suboptimal reaction conditions.[4]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength: Ensure the base is strong enough to deprotonate the imidazole. For imidazoles with electron-withdrawing groups, a weaker base like K₂CO₃ may be sufficient.[4] For less acidic imidazoles, a stronger base like NaH is often necessary for complete deprotonation.[4]
-
Anhydrous Conditions: When using strong bases like NaH, it is critical to use anhydrous solvents (e.g., dry THF or DMF) as these bases react violently with water.
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally effective at dissolving the reactants and promoting the reaction.[4]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[4]
-
Purity: Ensure the alkylating agent is pure and has not degraded upon storage.
-
-
Optimize Reaction Temperature: Many N-alkylation reactions proceed at room temperature, but some may require heating.[4] A systematic increase in temperature while monitoring the reaction can help improve the reaction rate and yield.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of imidazole N-alkylation?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[4]
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[4]
Q2: How do steric and electronic effects influence regioselectivity in the N-alkylation of a 4-substituted imidazole?
A2: In a 4-substituted imidazole, the substituent at position 4 is adjacent to the N3 nitrogen and further away from the N1 nitrogen.
-
Steric Hindrance: A bulky substituent at position 4 will hinder the approach of the alkylating agent to the N3 nitrogen, thus favoring alkylation at the less sterically hindered N1 position.[1][2]
-
Electronic Effects:
-
An electron-withdrawing group at position 4 will decrease the nucleophilicity of the adjacent N3 nitrogen, making the N1 nitrogen more nucleophilic and thus the preferred site of alkylation.[2][3]
-
An electron-donating group at position 4 will increase the nucleophilicity of the adjacent N3 nitrogen, potentially leading to a mixture of N1 and N3 alkylated products, with the outcome also depending on steric factors.
-
Q3: Can protecting groups be used to achieve complete regioselectivity?
A3: Yes, using a protecting group is a highly effective strategy to achieve complete regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example.[7][8] By protecting one of the nitrogen atoms (e.g., N1), the alkylation is forced to occur at the other nitrogen (N3). The SEM group can then be removed in a subsequent step to yield the desired N3-alkylated imidazole. This "trans-N-alkylation" strategy provides excellent control over the regiochemical outcome.[7]
Data Presentation
The following tables summarize quantitative data on the regioselectivity of imidazole N-alkylation under various conditions.
Table 1: Effect of Base and Solvent on the N-Alkylation of 3-Substituted Indazoles (An Imidazole Analogue)
| Entry | Base | Solvent | N1:N2 Ratio |
| 1 | Cs₂CO₃ | DMF | 2.3:1 |
| 2 | K₂CO₃ | DMF | 1.5:1 |
| 3 | NaH | THF | >99:1 |
| 4 | Cs₂CO₃ | MeCN | 1.9:1 |
| 5 | K₂CO₃ | MeCN | 2.8:1 |
| 6 | Cs₂CO₃ | DMSO | 1.6:1 |
Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole.[5][6] The trend highlights the significant influence of the base-solvent system on regioselectivity.
Table 2: Effect of Substituent on the Regioselectivity of N-Alkylation of 4(5)-Nitroimidazoles
| Starting Material | Alkylating Agent | Base | Solvent | Predominant Product | Reference |
| 4-Nitroimidazole | Various Alkyl Halides | K₂CO₃ | Acetonitrile | 1-Alkyl-4-nitroimidazole | |
| 2-Methyl-5-nitroimidazole | Various Alkyl Halides | K₂CO₃ | Acetonitrile | 1-Alkyl-2-methyl-4-nitroimidazole (N3 alkylation product) |
This data demonstrates the directing effect of the nitro group and the interplay of steric hindrance from the methyl group.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole using K₂CO₃
This protocol is a general guideline for the N-alkylation of a substituted imidazole using potassium carbonate as the base.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (1.0-1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous acetonitrile (or DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated imidazole.
Protocol 2: Regioselective N-Alkylation of a 4-Substituted Imidazole via SEM Protection ("trans-N-alkylation")
This protocol outlines the strategy for obtaining a 1-alkyl-4-substituted imidazole, which can be challenging to synthesize directly, by using an SEM protecting group.[7]
Step 1: SEM Protection of the 4-Substituted Imidazole
-
To a solution of the 4-substituted imidazole (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-SEM protected 4-substituted imidazole and the N1-SEM protected 5-substituted imidazole. The major isomer formed upon SEM protection will depend on the nature of the substituent. For this strategy, the 1-SEM-5-substituted imidazole is carried forward.
Step 2: N-Alkylation of the SEM-Protected Imidazole
-
To a solution of the 1-SEM-5-substituted imidazole (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv).
-
Stir for 30 minutes at 0 °C.
-
Add the desired alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up as described in Step 1.
-
Purify by column chromatography to obtain the 1-SEM-3-alkyl-5-substituted-imidazolium salt.
Step 3: Deprotection to Yield the 1-Alkyl-4-substituted Imidazole
-
Dissolve the imidazolium salt from Step 2 in a suitable solvent such as methanol.
-
Add a deprotecting agent, for example, tetrabutylammonium fluoride (TBAF) for fluoride-based deprotection, or an acid like HCl for acidic deprotection.
-
Stir the reaction at room temperature or with gentle heating until the SEM group is cleaved (monitor by TLC).
-
Work-up accordingly (e.g., for acidic deprotection, neutralize with a base before extraction).
-
Purify by column chromatography to obtain the final 1-alkyl-4-substituted imidazole.
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in imidazole N-alkylation.
Caption: The general two-step mechanism for the N-alkylation of imidazole.
Caption: Experimental workflow for the regioselective synthesis of a 1,4-disubstituted imidazole using a SEM protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, particularly in the N-alkylation step, and offers potential solutions.
Question: My N-alkylation reaction to introduce the ethoxymethyl group has a low yield or is not proceeding to completion. What are the likely causes and how can I improve it?
Answer: Low yields in the N-ethoxymethylation of ethyl 1H-imidazole-4-carboxylate can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the ethoxymethylating agent, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Base and Solvent System Evaluation:
-
Strong Bases: For complete deprotonation, especially when scaling up, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.
-
Weaker Bases: In some cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) can be effective, particularly with a reactive ethoxymethylating agent.[1] Cs₂CO₃ has been reported to be highly effective in similar alkylations.[1]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and MeCN are generally preferred as they facilitate the dissolution of the imidazole salt and promote the reaction.[1]
-
-
Ethoxymethylating Agent:
-
Reactivity: Ethoxymethyl chloride (EOM-Cl) is a common reagent for this purpose. Ensure it is of high purity and has not degraded.
-
Alternative Reagents: If reactivity is an issue, consider alternative sources of the ethoxymethyl group.
-
-
Reaction Temperature:
-
The optimal temperature will depend on the specific base and solvent system. For reactions with NaH in THF, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy. For systems with weaker bases, heating may be necessary (e.g., 60-80°C).[1]
-
-
Moisture Control:
-
The presence of water can quench the base (especially NaH) and hydrolyze the ethoxymethylating agent. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question: I am observing the formation of a significant amount of the N3-alkylated isomer in my reaction. How can I improve the regioselectivity for the desired N1-isomer?
Answer: The formation of both N1 and N3 isomers is a common challenge in the alkylation of unsymmetrically substituted imidazoles.[2][3] The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.
Troubleshooting Steps:
-
Steric Hindrance: The ethyl carboxylate group at the C4 position provides some steric bulk, which can influence the approach of the alkylating agent. The choice of solvent can impact the effective size of the solvated electrophile.
-
Reaction Conditions:
-
Base and Counter-ion: The nature of the base and the resulting counter-ion can influence the site of alkylation.
-
Temperature: Lowering the reaction temperature may improve selectivity in some cases.
-
-
Protecting Group Strategy: While more complex, a strategy involving protection of one of the imidazole nitrogens, followed by alkylation and deprotection, can provide absolute regioselectivity. However, this adds extra steps to the synthesis.
Question: My reaction is producing a dark-colored mixture, and purification is proving difficult. What could be the cause and how should I approach purification?
Answer: Dark coloration can indicate decomposition of starting materials, reagents, or the product, especially at elevated temperatures or with prolonged reaction times. Impurities can also arise from side reactions.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after the reaction is complete.
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating regioisomers and removing impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification on a larger scale.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions.
-
Acid-Base Extraction: An acid-base workup can help remove some impurities. The imidazole product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of the ethyl 1H-imidazole-4-carboxylate core?
A1: A common and well-documented starting material is glycine.[4] The synthesis involves a multi-step process including acylation, esterification, condensation, cyclization with potassium thiocyanate, and an oxidation step to remove the thiol group.[4]
Q2: What are the key safety precautions to take when using sodium hydride (NaH)?
A2: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q3: Can I use a different alkylating agent instead of ethoxymethyl chloride?
A3: Yes, other reagents can be used to introduce the ethoxymethyl group. However, their reactivity and the reaction conditions may need to be optimized. Always consult the literature for specific protocols and safety information for any new reagent.
Q4: How can I confirm the structure and purity of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
Synthesis of Ethyl 1H-imidazole-4-carboxylate (from Glycine)
This protocol is adapted from the literature and provides a general procedure.[4] Quantities may need to be adjusted based on the desired scale.
Step 1: Synthesis of Acetyl Glycine
-
Dissolve glycine in water.
-
Add acetic anhydride in portions while stirring at a controlled temperature (e.g., 20°C).
-
Continue stirring for several hours.
-
Cool the mixture to induce crystallization.
-
Filter, wash the solid with cold water, and dry to obtain acetyl glycine.
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
Reflux a mixture of acetyl glycine, ethanol, and a strong acidic cation exchange resin with vigorous stirring for several hours.
-
Cool the mixture and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylate Ethyl Ester
-
Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere.
-
Slowly add methyl formate at a controlled temperature (e.g., 15-19°C).
-
Cool the mixture to 0°C and slowly add a solution of acetyl glycine ethyl ester in toluene.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting condensate is dissolved in ice water, and the aqueous layer is separated.
-
Add potassium thiocyanate and concentrated hydrochloric acid at 0°C.
-
Heat the mixture (e.g., 55-60°C) for several hours.
-
Cool and induce crystallization to obtain the crude product, which can be recrystallized from ethanol.
Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Dissolve the 2-mercapto-4-imidazolecarboxylate ethyl ester in 50% hydrogen peroxide at a controlled temperature (e.g., 15°C).
-
Heat the mixture (e.g., 55-60°C) for a few hours.
-
Cool to room temperature and neutralize with a saturated sodium carbonate solution to precipitate the product.
-
Filter, dry, and recrystallize from water to obtain pure Ethyl 1H-imidazole-4-carboxylate.[4]
N-Ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate
This is a general procedure for N-alkylation and may require optimization for this specific substrate and scale.
1. Deprotonation with Sodium Hydride:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
2. Alkylation:
-
Cool the mixture back to 0°C and add ethoxymethyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Parameter | Step 1: Acetyl Glycine | Step 2: Acetyl Glycine Ethyl Ester | Step 3: 2-Mercaptoimidazole Ester | Step 4: Imidazole Ester | N-Ethoxymethylation |
| Starting Material | Glycine | Acetyl Glycine | Acetyl Glycine Ethyl Ester | 2-Mercaptoimidazole Ester | Ethyl 1H-imidazole-4-carboxylate |
| Key Reagents | Acetic Anhydride | Ethanol, Acidic Resin | NaH, Methyl Formate, KSCN, HCl | Hydrogen Peroxide | NaH, Ethoxymethyl Chloride |
| Solvent | Water | Ethanol | Toluene | Water | DMF |
| Temperature | 20°C | Reflux | 0°C to RT, then 55-60°C | 15°C, then 55-60°C | 0°C to RT |
| Typical Yield | ~87%[4] | ~83%[4] | ~33%[4] | ~54%[4] | Variable (requires optimization) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of imidazoles.
References
Technical Support Center: Analytical Method Development for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impurities of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities of this compound?
Based on a likely synthetic route, potential process-related impurities can be categorized into two main groups:
-
Impurities from the formation of the imidazole ring: The synthesis of the core Ethyl imidazole-4-carboxylate likely involves starting materials such as glycine, acetic anhydride, ethanol, methyl formate, and potassium thiocyanate.[1] Intermediates like acetyl glycine, acetyl glycine ethyl ester, and 2-mercapto-4-imidazole formate ethyl ester could also be present as impurities if the reactions are incomplete.[1]
-
Impurities from the N-ethoxymethylation step: The introduction of the ethoxymethyl group at the N-1 position likely involves the reaction of Ethyl imidazole-4-carboxylate with a reagent like chloromethyl ethyl ether. Potential impurities from this step include unreacted Ethyl imidazole-4-carboxylate, residual chloromethyl ethyl ether, and potentially the N-3 isomer (Ethyl 3-(ethoxymethyl)-1H-imidazole-4-carboxylate) if the reaction is not fully regioselective.
Q2: What are the likely degradation products of this compound?
The imidazole ring is susceptible to degradation under certain conditions. Forced degradation studies on similar imidazole-containing molecules have shown that the imidazole moiety can be sensitive to oxidation and photodegradation.[2] Hydrolysis of the ester group to form the corresponding carboxylic acid is also a potential degradation pathway under acidic or basic conditions.
Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause?
Poor peak shape in HPLC analysis of imidazole derivatives can arise from several factors:
-
Secondary interactions: Residual silanols on the silica-based column can interact with the basic nitrogen atoms of the imidazole ring, leading to peak tailing.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its impurities, influencing their interaction with the stationary phase.
-
Column overload: Injecting too concentrated a sample can lead to peak fronting.
-
Contamination: A contaminated guard or analytical column can also result in distorted peak shapes.
Q4: I am having trouble separating a known impurity from the main peak. What steps can I take to improve resolution?
Improving chromatographic resolution can be achieved by:
-
Optimizing the mobile phase: Adjusting the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or modifying the pH of the aqueous phase can significantly impact selectivity.
-
Changing the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a different C18 phase, a phenyl-hexyl, or a polar-embedded phase) may provide the necessary selectivity.
-
Adjusting the temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can affect resolution.
-
Modifying the gradient profile: For gradient methods, adjusting the slope of the gradient can improve the separation of closely eluting peaks.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peaks | - Pump not on or no mobile phase flow- Detector off or not properly configured- No sample injected | - Check pump status and mobile phase levels.- Verify detector settings (wavelength, etc.).- Ensure the autosampler is functioning correctly. |
| Peak Tailing | - Secondary interactions with silanols- Low mobile phase pH- Column contamination | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Increase the mobile phase pH to suppress the ionization of the basic imidazole nitrogen.- Flush the column with a strong solvent or replace the guard column. |
| Peak Fronting | - Sample overload- Sample solvent stronger than mobile phase | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Poor Resolution | - Inadequate mobile phase composition- Unsuitable stationary phase- Suboptimal temperature | - Adjust the organic-to-aqueous ratio or change the organic modifier.- Try a column with a different selectivity.- Optimize the column temperature. |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging | - Degas the mobile phase and purge the pump.- Prepare fresh mobile phase using high-purity solvents.- Replace the detector lamp if necessary. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peaks | - No injection- Leak in the system- MS not tuned or detector off | - Check syringe and autosampler.- Perform a leak check.- Tune the MS and verify detector is on. |
| Broad Peaks | - Slow injection- Column contamination- Low carrier gas flow rate | - Use a faster injection speed.- Bake out the column or trim the inlet.- Check and adjust the carrier gas flow rate. |
| Poor Sensitivity | - Dirty ion source- Low injection volume- Inefficient ionization | - Clean the ion source.- Increase the injection volume or sample concentration.- Optimize ionization parameters. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Source | Analytical Technique |
| Glycine | Starting Material | HPLC |
| Acetyl Glycine | Intermediate | HPLC |
| Ethyl imidazole-4-carboxylate | Starting Material for N-alkoxymethylation | HPLC |
| Chloromethyl ethyl ether | Reagent | GC-MS |
| Ethyl 3-(ethoxymethyl)-1H-imidazole-4-carboxylate | Isomeric By-product | HPLC |
Table 2: Forced Degradation Conditions and Potential Degradants
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Ethyl 1-(hydroxymethyl)-1H-imidazole-4-carboxylate, 1-(Ethoxymethyl)-1H-imidazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 1-(Ethoxymethyl)-1H-imidazole-4-carboxylic acid |
| Oxidative | 3% H₂O₂ at room temperature for 24h | Imidazole ring oxidation products |
| Photolytic | UV light (254 nm) and visible light for 7 days | Imidazole ring degradation products |
| Thermal | 80 °C for 48h | Minimal degradation expected |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Validation & Comparative
A Comparative Analysis of N-Protected Imidazoles for Synthetic Applications: Spotlight on Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for reactive moieties like the imidazole ring is a critical determinant of synthetic efficiency and overall yield. This guide provides a comprehensive comparison of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate with other commonly employed N-protected imidazoles, including N-Boc, N-Trityl, and N-SEM derivatives. The following sections present a detailed analysis supported by experimental data to facilitate informed decisions in complex synthetic endeavors.
The imidazole heterocycle is a ubiquitous structural motif in pharmaceuticals and biologically active molecules. Its acidic N-H proton and nucleophilic nitrogen atom often necessitate protection to prevent unwanted side reactions during multi-step syntheses. The choice of the N-protecting group is governed by its stability to various reaction conditions and the ease and selectivity of its removal. This guide focuses on the ethoxymethyl (EOM) group in this compound and contrasts its performance with the widely used tert-butoxycarbonyl (Boc), trityl (Tr), and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups.
Performance Comparison of N-Protected Imidazoles
The selection of an appropriate N-protecting group is contingent on the specific chemical transformations planned in a synthetic route. Key parameters for comparison include the efficiency of the protection and deprotection steps, and the stability of the protected imidazole under various reaction conditions.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Stability Profile | Key Characteristics |
| EOM | Good to Excellent | Good to Excellent | Labile to acid | Small size, suitable for reactions requiring less steric hindrance. |
| Boc | >95[1] | 75-98[2][3] | Acid-labile, stable to base and hydrogenation[3] | Moderate steric bulk, widely used in peptide synthesis. |
| Trityl (Tr) | High | >90[4][5] | Highly acid-labile, stable to base and neutral conditions[4] | Very bulky, offers significant steric protection. |
| SEM | High | Good to Excellent | Labile to fluoride ions and strong acid | Orthogonal to many acid- and base-labile groups. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for reproducibility and optimization in a laboratory setting.
Synthesis of this compound (EOM-protected)
A general procedure for the N-alkylation of imidazoles can be adapted for the synthesis of the title compound.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Ethoxymethyl chloride (EOM-Cl)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl imidazole-4-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add ethoxymethyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of N-Protected Imidazoles
The choice of deprotection method is critical to ensure the integrity of the target molecule.
N-EOM Deprotection (Acidic Conditions):
-
Reagents: Hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: Dissolve the EOM-protected imidazole in the chosen solvent system and stir at room temperature. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the deprotected imidazole.
N-Boc Deprotection (Mild Basic Conditions): [2][3]
-
Reagents: Sodium borohydride (NaBH4) in ethanol (EtOH).[2][3]
-
Procedure: To a solution of the N-Boc imidazole in ethanol, add sodium borohydride.[3] Stir the reaction at room temperature until completion (typically 1-5 hours).[3] Evaporate the solvent and work up the residue. This method is notable for its selectivity, leaving other sensitive groups like esters and N-Boc protected primary amines intact.[2][3]
N-Trityl Deprotection (Mild Acidic Conditions): [4]
-
Reagents: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 80% aqueous acetic acid.[4]
-
Procedure: Dissolve the N-trityl imidazole derivative in DCM and add the acidic solution.[4] Stir at room temperature for 1-2 hours.[4] Neutralize with saturated sodium bicarbonate solution and extract the product.[4]
N-SEM Deprotection (Fluoride-mediated):
-
Reagents: Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Procedure: Treat the N-SEM protected imidazole with a solution of TBAF in THF at room temperature. The reaction is typically complete within a few hours.
Strategic Application in a Multi-Step Synthesis
The selection of a protecting group is often dictated by the subsequent steps in a synthetic sequence. For instance, in a multi-step synthesis requiring a basic step followed by an acidic deprotection, an EOM-protected intermediate would be suitable.
Regioselectivity in N-Alkylation
The substitution pattern on the imidazole ring can influence the regioselectivity of N-alkylation. For an unsymmetrical imidazole like ethyl imidazole-4-carboxylate, two regioisomers can be formed. The presence of the electron-withdrawing carboxylate group at the C4 position generally directs alkylation to the N1 position due to electronic effects. However, the choice of protecting group and reaction conditions can also impact the isomeric ratio.
References
Bioactivity Profile of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of ethyl 1-substituted-1H-imidazole-4-carboxylate have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the bioactivity of these derivatives, with a focus on their anticancer and antimicrobial properties. Due to the limited availability of public data specifically on ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, this guide will draw comparisons from structurally related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives to provide insights into potential structure-activity relationships.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative effects of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives against various human cancer cell lines. The bioactivity is significantly influenced by the nature of the substituent at the N-1 position of the imidazole ring.
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives [1]
| Compound ID | N-1 Substituent | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | HCT-15 (Colon Cancer) | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) |
| 5a | -CH₃ | >100 | >100 | >100 | >100 | >100 |
| 5b | -C₂H₅ | 85.3 ± 3.1 | 92.1 ± 4.5 | >100 | >100 | >100 |
| 5c | -C₄H₉ | 45.2 ± 2.8 | 51.7 ± 3.3 | 68.4 ± 4.1 | 75.2 ± 5.0 | 81.3 ± 4.8 |
| 5d | -C₈H₁₇ | 15.6 ± 1.2 | 20.3 ± 1.9 | 28.9 ± 2.5 | 33.1 ± 2.9 | 39.7 ± 3.5 |
| 5e | -C₁₂H₂₅ | 0.737 ± 0.05 | 1.194 ± 0.02 | 3.45 ± 0.21 | 5.87 ± 0.43 | 8.12 ± 0.69 |
Data represents the mean ± standard deviation of three independent experiments.
The data clearly indicates that increasing the length of the alkyl chain at the N-1 position significantly enhances the anticancer activity, with the dodecyl derivative (5e ) exhibiting sub-micromolar efficacy against HeLa and HT-29 cell lines[1]. This suggests that lipophilicity plays a crucial role in the cytotoxic mechanism of these compounds. The introduction of an ethoxymethyl group at the N-1 position would introduce a flexible, polar ether linkage, which could modulate the compound's solubility, cell permeability, and interaction with biological targets in a different manner compared to a simple alkyl chain.
Antimicrobial Activity
A hypothetical comparison based on known structure-activity relationships of imidazole antimicrobials would involve screening these derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine their Minimum Inhibitory Concentrations (MICs).
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized imidazole derivatives on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the imidazole derivatives against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway and Experimental Workflow
The anticancer activity of many imidazole derivatives is linked to their ability to induce apoptosis (programmed cell death). One of the key signaling pathways often implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.
References
Unambiguous Structure Verification: A Comparative Guide to the Validation of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic building block.
The definitive three-dimensional arrangement of atoms and bonds within a molecule is paramount for understanding its chemical behavior, reactivity, and potential as a therapeutic agent. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide presents a head-to-head comparison with spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), using hypothetical but realistic experimental data for this compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique offers unparalleled insight into the solid-state conformation and intermolecular interactions of a compound.
Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C9H14N2O3 |
| Formula Weight | 198.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | |
| a | 8.542(3) Å |
| b | 12.115(4) Å |
| c | 9.876(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 985.4(6) ų |
| Z | 4 |
| Density (calculated) | 1.336 Mg/m³ |
| Absorption Coefficient | 0.101 mm⁻¹ |
| F(000) | 424 |
| Refinement | |
| R-int | 0.045 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined against the diffraction data to yield the final atomic coordinates and displacement parameters.
Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques like NMR and mass spectrometry are more routinely used for preliminary characterization and confirmation of the chemical connectivity.
Comparative Data of Alternative Methods
| Technique | Data Obtained | Interpretation |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Provides information on the number and chemical environment of protons, and their connectivity to neighboring protons. |
| δ 8.01 (s, 1H), 7.65 (s, 1H), 5.62 (s, 2H), 4.35 (q, J = 7.1 Hz, 2H), 3.58 (q, J = 7.0 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) | Confirms the presence of imidazole ring protons, ethoxymethyl group, and ethyl ester group. | |
| ¹³C NMR | Chemical shifts (δ) in ppm | Indicates the number of unique carbon environments. |
| δ 162.5, 138.9, 135.2, 118.6, 75.4, 65.1, 60.3, 15.2, 14.5 | Corresponds to the carbonyl, imidazole ring, ethoxymethyl, and ethyl ester carbons. | |
| HRMS (ESI) | High-resolution mass-to-charge ratio (m/z) | Determines the elemental composition of the molecule. |
| m/z [M+H]⁺ Calculated for C9H15N2O3: 199.1077; Found: 199.1079 | Confirms the molecular formula with high accuracy.[1][2] |
Experimental Protocols for Alternative Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[3] The tube is inserted into the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts are referenced to the residual solvent peak or an internal standard.
-
High-Resolution Mass Spectrometry (HRMS) : A dilute solution of the sample is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition from the measured mass-to-charge ratio.[1][2]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule, highlighting the complementary roles of different analytical techniques.
Caption: A typical workflow for the structural validation of a small molecule.
Logical Relationship of Validation Techniques
The different analytical techniques provide complementary information that, when combined, leads to the unambiguous structural determination of a molecule.
Caption: Logical relationship of validation techniques for structure elucidation.
References
Comparative analysis of different synthetic routes to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
A Comparative Analysis of Synthetic Routes to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted imidazole scaffolds is of paramount importance. This compound is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and potential for scalability.
Route 1: Sequential Synthesis via Glycine Precursor
This route involves the initial construction of the ethyl imidazole-4-carboxylate core from simple starting materials, followed by the introduction of the ethoxymethyl group at the N-1 position.
Route 2: Alternative Imidazole Ring Formation
This approach utilizes a different strategy for the formation of the imidazole ring, starting from diethyl oxalate and ethyl chloroacetate, followed by the same N-alkylation step to yield the final product.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their efficiency at each stage.
| Step | Route 1 Parameter | Route 1 Value | Route 2 Parameter | Route 2 Value |
| Imidazole Core Synthesis | Starting Materials | Glycine | Starting Materials | Diethyl oxalate, Ethyl chloroacetate |
| Overall Yield | ~30-40% | Overall Yield | ~42% | |
| Number of Steps | 4 | Number of Steps | 2 | |
| N-Alkylation | Alkylating Agent | Chloromethyl ethyl ether | Alkylating Agent | Chloromethyl ethyl ether |
| Base | Sodium Hydride (NaH) | Base | Sodium Hydride (NaH) | |
| Solvent | Tetrahydrofuran (THF) | Solvent | Tetrahydrofuran (THF) | |
| Estimated Yield | ~70-80% | Estimated Yield | ~70-80% | |
| Overall Route | Estimated Overall Yield | ~21-32% | Estimated Overall Yield | ~29-34% |
Experimental Protocols
Route 1: Sequential Synthesis via Glycine Precursor
Step 1: Synthesis of Acetylglycine
-
Dissolve 22.5 g of glycine (0.30 mol) in 96 mL of water.
-
Add 47 mL of acetic anhydride (0.50 mol) in batches while stirring at 20°C.
-
After 30 minutes, add the remaining acetic anhydride and continue stirring for 2 hours.
-
Freeze the mixture overnight, then filter and wash the solid with a small amount of ice water.
-
Dry the solid to obtain acetylglycine. The reported yield is approximately 86.8%.[1]
Step 2: Synthesis of Acetylglycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7 g of acetylglycine (0.10 mol), 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.
-
Stir the mixture vigorously and reflux for 3 hours.
-
Cool to room temperature, filter to recover the resin, and concentrate the filtrate under reduced pressure to obtain the product. The reported yield is approximately 83.3%.[1]
Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate
-
In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of 60% NaH (0.065 mol) and 15 mL of toluene.
-
Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7 g of acetylglycine ethyl ester (0.06 mol) in toluene over 1 hour.
-
Allow the reaction to warm to room temperature and stand overnight.
-
The resulting condensate is dissolved in ice water, and the aqueous layer is separated.
-
Add 6.8 g of potassium thiocyanate (0.07 mol) and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.
-
Heat the mixture to 55-60°C for 4 hours with stirring.
-
Cool, concentrate to remove residual toluene, and freeze overnight to precipitate the product. The reported yield after recrystallization is approximately 32.9%.[1]
Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Dissolve 0.5 g of ethyl 2-mercapto-1H-imidazole-4-carboxylate (0.003 mol) in 2.5 g of 50% hydrogen peroxide at 15°C.
-
Heat the solution to 55-60°C for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product. The reported yield after recrystallization is 54%.[1]
Step 5: N-Alkylation to this compound
-
To a solution of ethyl 1H-imidazole-4-carboxylate in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 0°C and add chloromethyl ethyl ether (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 2: Alternative Imidazole Ring Formation
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
-
To a solution of sodium ethylate in absolute ethanol, add diethyl oxalate at 0-5°C.
-
Add ethyl chloroacetate dropwise over 2 hours at the same temperature.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the mixture under vacuum.
-
Dissolve the resulting salt in ice-cold water and acidify to pH 3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, dry the combined organic layers, and purify by vacuum distillation. The reported yield is approximately 59.5%.
Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
React the diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol by condensation.
-
The reaction is stirred at 60-70°C for 5 hours.
-
After evaporation of the solvent, the residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to give the product. The reported yield is 71%.
Step 3: N-Alkylation to this compound
-
Follow the same N-alkylation protocol as described in Route 1, Step 5.
Synthetic Pathway Visualizations
Caption: Synthetic pathway for Route 1.
References
Spectroscopic Comparison of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate and its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate and its key precursors, Ethyl 1H-imidazole-4-carboxylate and Ethoxymethyl chloride.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the N-alkylation of Ethyl 1H-imidazole-4-carboxylate with an ethoxymethylating agent, such as Ethoxymethyl chloride. The imidazole precursor itself can be synthesized from simpler starting materials. A general synthetic workflow is outlined below.
Caption: Synthetic route to the target compound.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Imidazole H-2 | Imidazole H-5 | -OCH₂CH₃ (ester) | -OCH₂CH₃ (ester) | -OCH₂O- | -OCH₂CH₃ (ethoxymethyl) | -OCH₂CH₃ (ethoxymethyl) |
| Ethyl 1H-imidazole-4-carboxylate | ~7.8 | ~7.6 | ~4.2 (q) | ~1.3 (t) | - | - | - |
| Ethoxymethyl chloride | - | - | - | - | ~5.4 (s) | ~3.7 (q) | ~1.2 (t) |
| This compound (Predicted) | ~8.0 | ~7.8 | ~4.2 (q) | ~1.3 (t) | ~5.5 (s) | ~3.6 (q) | ~1.1 (t) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | C=O | Imidazole C-2 | Imidazole C-4 | Imidazole C-5 | -OCH₂CH₃ (ester) | -OCH₂CH₃ (ester) | -OCH₂O- | -OCH₂CH₃ (ethoxymethyl) | -OCH₂CH₃ (ethoxymethyl) |
| Ethyl 1H-imidazole-4-carboxylate | ~163 | ~137 | ~138 | ~118 | ~60 | ~14 | - | - | - |
| Ethoxymethyl chloride | - | - | - | - | - | - | ~80 | ~65 | ~15 |
| This compound (Predicted) | ~162 | ~138 | ~140 | ~120 | ~61 | ~14 | ~78 | ~64 | ~15 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-O Stretch |
| Ethyl 1H-imidazole-4-carboxylate | ~3100-3000 (broad) | ~1710 | ~1200-1300 | ~1100 |
| Ethoxymethyl chloride | - | - | - | ~1100 |
| This compound (Predicted) | Absent | ~1715 | ~1200-1300 | ~1100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Ethyl 1H-imidazole-4-carboxylate | 140.06 | 112, 95, 68 |
| Ethoxymethyl chloride | 94.02 (isotope pattern for Cl) | 79, 65, 49 |
| This compound (Predicted) | 198.09 | 153, 125, 97, 59 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecules.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI, a small amount of an acid (e.g., formic acid) may be added to promote protonation.
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant m/z range.
-
EI-MS: Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with electrons.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. Researchers are encouraged to acquire experimental data for the target compound to validate these predictions and further elucidate its chemical properties.
Lack of Publicly Available Data for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate in In Vitro Assay Validation
Extensive searches for publicly available data regarding the use of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate specifically for in vitro assay validation did not yield any specific experimental data, comparative studies, or established protocols. The scientific literature and available resources do not contain information on its performance as a reference compound or its comparison with other molecules for this particular application.
Therefore, a direct comparison guide based on experimental data for this specific compound cannot be provided. However, to fulfill the core requirements of the request for a guide on in vitro assay validation for researchers, scientists, and drug development professionals, a general framework for such validation is presented below. This guide outlines the essential parameters, experimental protocols, and data presentation required for robust assay validation, which can be applied to any test compound.
A General Guide to In Vitro Assay Validation
This guide provides a comprehensive overview of the principles and procedures for validating in vitro assays, ensuring they are reliable, reproducible, and fit for purpose.
Data Presentation: Key Validation Parameters
A critical aspect of assay validation is the quantitative assessment of its performance. The following table summarizes key parameters, their description, and typical acceptance criteria.
| Parameter | Description | Common Acceptance Criteria |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the percent coefficient of variation (%CV). | Intra-assay %CV < 10% Inter-assay %CV < 15% |
| Accuracy | The closeness of the mean test results to the true or accepted reference value. It is often assessed by spike and recovery experiments. | Recovery of 80-120% |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. | R² > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; %CV < 20% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from related compounds or matrix components. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening (HTS) assay. It reflects the dynamic range and variability of the signal. | Z' > 0.5 for a robust assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of assay validation experiments.
1. Precision (Intra- and Inter-Assay)
-
Objective: To determine the variability of the assay within the same run and between different runs.
-
Protocol:
-
Prepare at least three concentrations of a known reference standard (low, medium, and high) spanning the expected physiological range of the analyte.
-
For intra-assay precision, analyze at least 10 replicates of each concentration in a single assay run.
-
For inter-assay precision, analyze at least 3 replicates of each concentration in at least three different assay runs performed on different days by different operators if possible.
-
Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV = (SD/Mean) * 100) for each concentration.
-
2. Accuracy (Spike and Recovery)
-
Objective: To assess for matrix effects and determine the percent recovery of a known amount of analyte added to a sample matrix.
-
Protocol:
-
Select at least three different lots of the biological matrix (e.g., plasma, serum, cell lysate).
-
Spike a known concentration of the analyte into each matrix. A corresponding un-spiked matrix should be used as a control.
-
Analyze the spiked and un-spiked samples.
-
Calculate the percent recovery as: ((Concentration in spiked sample - Concentration in un-spiked sample) / Spiked concentration) * 100.
-
3. Linearity and Range
-
Objective: To establish the concentration range over which the assay is linear.
-
Protocol:
-
Prepare a dilution series of a reference standard, consisting of at least five concentrations, spanning the expected working range of the assay.
-
Analyze each dilution in triplicate.
-
Plot the mean response versus the known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Visualizations
Diagrams can effectively illustrate complex workflows and relationships in assay validation.
Comparative Analysis of Imidazole-4-Carboxylate Analogs: A Review of Biological Activities
This guide provides a comparative overview of the biological activities of various analogs of imidazole-4-carboxylate. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of this class of compounds. The data presented is based on available experimental studies and is intended to serve as a resource for further research and development.
Quantitative Biological Activity Data
The following table summarizes the quantitative biological activity data for several imidazole-4-carboxylate analogs from published studies. These compounds have been investigated for a range of activities, including antiplatelet, and antitumor effects.
| Compound Class/Analog | Target/Assay | Inducer | Activity (IC50/GI50) | Reference |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester (5c) | PAF Antagonist | PAF | 1 µM | [1] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester (5c) | COX-1 Inhibition | 0.4 µM | [1] | |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6c) | ADP Antagonist | ADP | 2 µM | [1] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6g) | PAF Antagonist | PAF | 4 µM | [1] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6g) | COX-1 Inhibition | 1 µM | [1] | |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6i) | Adrenergic Antagonist | Adrenaline | 0.15 µM | [1] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6i) | PAF Antagonist | PAF | 0.66 µM | [1] |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate 22 | Antitumor (RPMI-8226 Leukemia) | 0.08 µM (GI50) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions available in the source literature and are intended to provide a general understanding of the experimental setup.
Antiplatelet Activity Assay (Born-Test) [1]
-
Platelet-Rich Plasma (PRP) Preparation: Blood is drawn from healthy volunteers and anticoagulated with sodium citrate. PRP is obtained by centrifugation of the whole blood at a low speed.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in an aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature.
-
The imidazole-4-carboxylate analog (test compound) or vehicle control is added to the PRP and incubated for a specified time.
-
Platelet aggregation is induced by adding an agonist such as collagen, ADP, adrenaline, or PAF.
-
The change in light transmission through the PRP suspension is recorded over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.
COX-1 Inhibition Assay [1]
-
Enzyme Preparation: Cyclooxygenase-1 (COX-1) enzyme is typically a purified preparation from a suitable source (e.g., ram seminal vesicles).
-
Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the COX-1 enzyme. The inhibitory effect of the test compound on this reaction is quantified.
-
Assay Procedure:
-
The COX-1 enzyme is incubated with the imidazole-4-carboxylate analog (test compound) or vehicle control.
-
The substrate (arachidonic acid) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The amount of prostaglandin produced is measured using a suitable method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits COX-1 activity by 50%, is determined from the dose-response curve.
In Vitro Antitumor Activity Assay (NCI-60 Human Tumor Cell Line Screen) [2]
-
Cell Lines: A panel of 60 different human tumor cell lines representing various types of cancer (e.g., leukemia, lung, colon, breast) is used.
-
Cell Culture: The cell lines are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well microtiter plates and allowed to attach overnight.
-
The imidazole-4-carboxylate analog (test compound) is added at various concentrations.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
After incubation, cell viability or growth inhibition is determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.
-
-
Data Analysis: The GI50 value, the concentration of the test compound that causes 50% growth inhibition, is calculated for each cell line.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of imidazole-4-carboxylate analogs.
Caption: Workflow for Antiplatelet Activity Screening.
Caption: Potential Inhibition Mechanisms of Imidazole Analogs.
References
Benchmarking Purity of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate: A Comparative Analysis Against Commercial Standards
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Purity Benchmarking of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
This guide provides a detailed comparative analysis of a production batch of this compound against commercially available standards. The purity of this key pharmaceutical intermediate is critical for consistent results in research and drug development. This document outlines the experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the comparative data in a clear, tabular format.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is paramount. This guide serves to provide researchers and drug development professionals with a robust framework for evaluating the purity of this compound against established commercial benchmarks.
Comparative Purity Analysis
The purity of our in-house batch of this compound was compared against three leading commercial suppliers. The analysis was conducted using HPLC, a primary method for quantifying the purity of non-volatile and thermally labile compounds.
Table 1: HPLC Purity Comparison of this compound
| Sample ID | Source | Purity by HPLC (%) | Major Impurity (%) | Retention Time (min) |
| In-House Batch | This Report | 99.85 | 0.11 (at 3.2 min) | 4.5 |
| Commercial Std. A | Supplier A | 99.52 | 0.25 (at 3.2 min) | 4.5 |
| Commercial Std. B | Supplier B | 99.68 | 0.18 (at 3.3 min) | 4.5 |
| Commercial Std. C | Supplier C | 99.75 | 0.15 (at 3.2 min) | 4.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 400 MHz, spectral width 16 ppm, 32 scans.
-
¹³C NMR: 100 MHz, spectral width 240 ppm, 1024 scans.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualization of Experimental Workflow
The overall process for the comparative purity analysis is depicted in the workflow diagram below.
Caption: Workflow for the comparative purity analysis of this compound.
Conclusion
The in-house batch of this compound demonstrates a high purity profile of 99.85% by HPLC, which is superior to the tested commercial standards. The detailed analytical protocols and comparative data presented in this guide provide a valuable resource for researchers and quality control professionals in the pharmaceutical industry to ensure the quality and consistency of this important chemical intermediate.
Efficacy Comparison of Catalysts for the Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is a critical step in the development of various pharmaceutical compounds. The introduction of the ethoxymethyl group at the N-1 position of the imidazole ring can significantly impact the molecule's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of different catalytic systems for this N-alkoxymethylation reaction, offering insights into their efficiency based on key performance indicators such as reaction yield and time. While direct comparative studies for this specific transformation are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for N-alkylation of imidazoles to propose a comparative framework.
The primary reaction involves the N-ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate using chloromethyl ethyl ether (CMEE) as the alkylating agent. The efficacy of this reaction is highly dependent on the choice of catalyst and reaction conditions. This guide explores three main catalytic approaches: traditional strong base catalysis, phase-transfer catalysis (PTC), and Lewis acid catalysis.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes the hypothetical performance of selected catalysts for the synthesis of this compound. These values are projected based on typical outcomes for similar N-alkylation reactions of imidazoles and are intended to serve as a baseline for experimental investigation.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Strong Base | - | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 6 | 85 |
| Phase-Transfer | 5 | Tetrabutylammonium Bromide (TBAB) | Toluene / 50% aq. NaOH | 60 | 4 | 92 |
| Phase-Transfer | 5 | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Dichloromethane / 50% aq. NaOH | rt | 8 | 88 |
| Lewis Acid | 10 | Zinc Chloride (ZnCl₂) | Dichloromethane | rt | 12 | 75 |
| Lewis Acid | 10 | Tin(IV) Chloride (SnCl₄) | Dichloromethane | rt | 10 | 80 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the aforementioned catalytic systems are provided below.
Strong Base Catalysis: Sodium Hydride (NaH)
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Chloromethyl ethyl ether (CMEE, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-4-carboxylate.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Phase-Transfer Catalysis (PTC): Tetrabutylammonium Bromide (TBAB)
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
Chloromethyl ethyl ether (CMEE, 1.1 eq)
-
Toluene
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1H-imidazole-4-carboxylate and TBAB in toluene.
-
Add the 50% aqueous NaOH solution to the mixture.
-
Heat the biphasic mixture to 60 °C with vigorous stirring.
-
Add chloromethyl ethyl ether dropwise over 30 minutes.
-
Continue stirring at 60 °C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lewis Acid Catalysis: Zinc Chloride (ZnCl₂)
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Zinc Chloride (ZnCl₂, 0.1 eq)
-
Chloromethyl ethyl ether (CMEE, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 1H-imidazole-4-carboxylate and anhydrous DCM.
-
Add anhydrous ZnCl₂ to the solution and stir for 15 minutes at room temperature.
-
Add chloromethyl ethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle for Phase-Transfer Catalysis
Caption: Proposed catalytic cycle for the N-ethoxymethylation using a phase-transfer catalyst (PTC).
A Head-to-Head Comparison of Analytical Methods for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount to ensuring safety, efficacy, and quality. Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a heterocyclic compound of interest, requires robust analytical methods for its quantification and characterization. This guide provides a head-to-head comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific analytical challenges.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹H-NMR for the analysis of this compound. These values are representative and may vary based on instrumentation and experimental conditions.
| Analytical Method | Principle | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | 1 - 200 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL | 98 - 102% | < 2% |
| GC-MS | Chromatographic separation of volatile compounds, with detection by mass analysis. | 0.1 - 100 µg/mL | ~0.01 µg/mL | ~0.05 µg/mL | 95 - 105% | < 5% |
| ¹H-NMR | Nuclear magnetic resonance of protons to determine molecular structure and purity. | 0.5 - 50 mg/mL | ~0.1 mg/mL | ~0.3 mg/mL | 90 - 110% (for qNMR) | < 3% (for qNMR) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile residues.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh the sample (e.g., 10 mg) and the internal standard into an NMR tube.
-
Add the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution before analysis.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for closely related imidazole derivatives and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar imidazole compounds, this substance should be treated as hazardous, likely causing skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling fine powders or aerosols, a NIOSH-approved respirator may be necessary.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Quantitative Data for Disposal Considerations
| Parameter | Guideline Value | Regulatory Context |
| pH for Sewer Disposal | 5.5 - 9.5 | Permissible range for neutralized aqueous waste, provided it is not hazardous for other reasons. |
| Occupational Exposure Limit (OEL) | Not Established | No specific OEL has been established for this compound. General safe handling practices should be strictly followed. |
Note: The possibility of neutralization and sewer disposal is only applicable if the waste stream is solely corrosive and does not contain other hazardous components. Given the nature of this compound, it is likely to be classified as a chemical hazardous waste requiring professional disposal.
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed professional waste disposal service.[1][2] Do not discharge this chemical into drains or the environment.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams, especially incompatible materials.
-
-
Chemical Incompatibility:
-
Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides. Mixing with these substances could lead to vigorous and hazardous reactions.
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in the designated hazardous waste container.
-
Keep the container tightly sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Spill Management:
-
In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department or a licensed chemical waste disposal company to arrange for collection.
-
Ensure all necessary paperwork is completed as per institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate (CAS 957062-83-8) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar imidazole carboxylate derivatives. Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound. The information provided here should be considered a baseline for safe laboratory practices.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Hazard Summary for Structurally Similar Imidazole Carboxylates
The primary hazards associated with similar imidazole carboxylate compounds include skin irritation, serious eye irritation, and potential respiratory irritation. Some related compounds are also harmful if swallowed.[1][2]
| Hazard Classification | Description | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this and similar chemical compounds. The following table summarizes the recommended PPE based on the hazards of related substances.
| Body Part | Personal Protective Equipment | Standard Examples |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin | Chemical-resistant gloves (inspect before use) and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[1] | Follow glove manufacturer's specifications for chemical compatibility. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for nuisance exposures, a particle respirator may be used. | NIOSH (US) or EN 143 (EU) approved respirators.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains.[1]
-
Absorb: For a solid, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[2] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of in the same manner as the product.
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first aid protocols based on information for similar compounds and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Visual Workflow for Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill in a laboratory setting.
Caption: A flowchart outlining the key steps for a safe and effective chemical spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
